molecular formula C6H6IN B1337604 2-Iodo-6-methylpyridine CAS No. 62674-71-9

2-Iodo-6-methylpyridine

Cat. No.: B1337604
CAS No.: 62674-71-9
M. Wt: 219.02 g/mol
InChI Key: NRQIFSBIYCSMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-methylpyridine is a useful research compound. Its molecular formula is C6H6IN and its molecular weight is 219.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQIFSBIYCSMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30487986
Record name 2-Iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62674-71-9
Record name 2-Iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-6-methylpyridine

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of this compound. It is intended to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₆IN[1][2][3]
Molecular Weight 219.02 g/mol [1][3]
Monoisotopic Mass 218.95450 Da[1]
Appearance Colorless to light yellow Liquid/Dark oil[4]
Boiling Point 222.1 ± 20.0 °C (Predicted)[4]
Density 1.810 ± 0.06 g/cm³ (Predicted)[4]
pKa 2.57 ± 0.10 (Predicted)[4]
CAS Number 62674-71-9[1][4]

Spectroscopic Data

The structure of this compound has been confirmed by ¹H NMR spectroscopy.

TypeData
¹H NMR (CDCl₃) δ 2.52 (s, 3H), 7.10 (d, 1H, J = 7.51 Hz), 7.20 (t, 1H, J = 7.69 Hz), 7.58 (d, 1H, J = 7.69 Hz)[4]

Reactivity and Synthetic Applications

The presence of an iodine atom on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the reactive carbon-iodine bond, facilitates reactions that form new carbon-carbon and carbon-nitrogen bonds. This makes it a valuable intermediate in the synthesis of complex, biologically active molecules and functional materials.[5]

Key reactions include:

  • Suzuki Coupling: Formation of C-C bonds with boronic acids.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[6]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[7]

These reactions have revolutionized the synthesis of aryl amines and complex biaryl systems, offering significant advantages over older methods by providing a broader substrate scope and milder reaction conditions.[7][8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the halogen exchange of 2-bromo-6-methylpyridine.[4]

Reagents and Materials:

  • 2-Bromo-6-methylpyridine (1.0 eq)

  • Sodium iodide (1.6 eq)

  • Acetyl chloride (2.1 eq)

  • Anhydrous acetonitrile

  • 10% aqueous potassium carbonate

  • 5% aqueous sodium bisulfite

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-6-methylpyridine (11.6 mmol) in anhydrous acetonitrile (13 mL), add sodium iodide (18.6 mmol).

  • Slowly add acetyl chloride (24.4 mmol) dropwise. The mixture will form a light-yellow suspension.

  • Heat the suspension to reflux and monitor the reaction by gas chromatography (GC).

  • If conversion is incomplete after 16 hours, add additional acetyl chloride (1 eq.) and sodium iodide (0.8 eq.) and continue refluxing until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10% aqueous potassium carbonate (75 mL) and 5% aqueous sodium bisulfite (75 mL).

  • Extract the aqueous layer with ether (2 x 75 mL).

  • Combine the organic phases, wash with a solution of potassium carbonate/sodium bisulfite, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product as a dark oil, which can often be used in subsequent steps without further purification.[4]

Generalized Protocol for Suzuki Coupling

The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[9][10]

Reagents and Materials:

  • This compound (1.0 eq)

  • Aryl or vinyl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction flask, combine this compound, the boronic acid, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent system, followed by the palladium catalyst.

  • Heat the mixture (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic Acid - Base & Solvent purge Purge with Inert Gas (Ar/N2) reagents->purge catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) purge->catalyst heat Heat and Stir (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Generalized Protocol for Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst.[6][11]

Reagents and Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound and the terminal alkyne in the chosen solvent, add the amine base.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst and the copper(I) iodide co-catalyst.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC/MS).

  • Quench the reaction, typically by adding water or saturated ammonium chloride solution.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Terminal Alkyne - Amine Base & Solvent purge Degas with Inert Gas (Ar/N2) reagents->purge catalyst Add Pd Catalyst & Cu(I) Co-catalyst purge->catalyst stir Stir at RT or with Heating catalyst->stir monitor Monitor Progress (TLC / GC-MS) stir->monitor workup Quench & Extract monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Generalized Protocol for Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand.[7][12][13]

Reagents and Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine and then this compound.

  • Seal the vessel and heat the mixture (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification catalyst Combine: - Pd Pre-catalyst - Phosphine Ligand - Base reagents Add Solvent, Amine, and This compound catalyst->reagents heat Seal and Heat (e.g., 80-120 °C) reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Filter, Wash, & Extract monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store under an inert gas (nitrogen or Argon) at 2–8 °C.[4]

References

An In-depth Technical Guide to 2-Iodo-6-methylpyridine (CAS: 62674-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-6-methylpyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its physicochemical properties, detailed synthesis protocols, and its application in forming complex molecular architectures, particularly in the context of drug discovery.

Core Physicochemical and Safety Data

This compound is a colorless to light yellow liquid at room temperature. Due to the presence of the iodo-substituent, it serves as a versatile precursor in a variety of cross-coupling reactions. Proper handling and storage are essential for maintaining its integrity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62674-71-9[1][2]
Molecular Formula C₆H₆IN[1]
Molecular Weight 219.02 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 222.1 ± 20.0 °C (Predicted)[1]
Density 1.810 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.57 ± 0.10 (Predicted)[1]
Storage Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[1]

Table 2: Spectroscopic Data for this compound

TypeDataSource
¹H NMR (CDCl₃) δ 2.52 (s, 3H), 7.10 (d, 1H, J = 7.51 Hz), 7.20 (t, 1H, J = 7.69 Hz), 7.58 (d, 1H, J = 7.69 Hz)[1][2]

Safety Information: this compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, may cause serious eye irritation or damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

The primary utility of this compound lies in its capacity to act as an electrophilic partner in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Experimental Protocol: Synthesis from 2-Bromo-6-methylpyridine

A common and efficient method for the synthesis of this compound is via a Finkelstein-type reaction from its bromo-analogue.[1][2]

Materials:

  • 2-Bromo-6-methylpyridine (1.0 eq, 11.6 mmol, 2.0 g)

  • Sodium Iodide (1.6 eq, 18.6 mmol, 2.78 g)

  • Acetyl Chloride (2.1 eq, 24.4 mmol, 1.9 g)

  • Anhydrous Acetonitrile (13 mL)

  • 10% Aqueous Potassium Carbonate

  • 5% Aqueous Sodium Bisulfite

  • Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2-bromo-6-methylpyridine and sodium iodide in anhydrous acetonitrile, slowly add acetyl chloride dropwise. A pale yellow suspension will form.

  • Heat the suspension to reflux and monitor the reaction progress by gas chromatography (GC). After 16 hours, an approximate 50% conversion is observed.

  • For increased conversion, an additional 1 equivalent of acetyl chloride and 0.8 equivalents of sodium iodide can be added, followed by continued refluxing for another 16 hours to achieve ~90% conversion.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 10% aqueous potassium carbonate (75 mL) and 5% aqueous sodium bisulfite (75 mL).

  • Extract the aqueous phase with ether (2 x 75 mL).

  • Combine the organic phases, wash with a solution of potassium carbonate/sodium bisulfite, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

The resulting dark oil (yield ~94%) is often of sufficient purity for direct use in subsequent reactions.[1][2]

Synthesis_Workflow reagents Reactants: 2-Bromo-6-methylpyridine Sodium Iodide Acetyl Chloride Acetonitrile reaction Reaction • Reflux (16-32h) • Monitor by GC reagents->reaction Mix workup Work-Up • Cool to RT • Dilute (K₂CO₃/NaHSO₃) • Extract with Ether reaction->workup Cool & Quench purification Purification • Combine Organics • Wash & Dry (Na₂SO₄) • Concentrate workup->purification Isolate product Product: This compound (Dark Oil, ~94% Yield) purification->product Evaporate

Synthesis of this compound.

Core Applications in Drug Discovery

Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions within biological targets. This compound is a valuable intermediate for introducing the 6-methylpyridine moiety into larger molecules, often through palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental in modern drug development for building molecular complexity.

The reactivity of the C-I bond allows for versatile functionalization through several named reactions:

  • Suzuki Coupling: Reaction with an organoboron species to form a C-C bond, ideal for creating biaryl structures.[5][6]

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, introducing a rigid alkynyl linker.[3][7]

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, a critical step in synthesizing many biologically active compounds.[1][8]

Reactions_Diagram cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagent R-B(OH)₂ start->suzuki_reagent sono_reagent R-C≡CH start->sono_reagent buch_reagent R₂NH start->buch_reagent suzuki_product 6-Methyl-2-arylpyridine suzuki_reagent->suzuki_product Pd Catalyst, Base sono_product 6-Methyl-2-alkynylpyridine sono_reagent->sono_product Pd/Cu Catalyst, Base buch_product N-Aryl-6-methylpyridin-2-amine buch_reagent->buch_product Pd Catalyst, Base

Key cross-coupling reactions of this compound.
Role as a Precursor for Kinase Inhibitors

The development of small-molecule kinase inhibitors is a major focus in oncology and immunology research. Many potent inhibitors feature substituted pyridine cores. This compound serves as a foundational starting material for the synthesis of these complex therapeutic agents. The methyl group can provide beneficial steric interactions or be a site for further modification, while the pyridine nitrogen acts as a crucial hydrogen bond acceptor. The synthetic versatility allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[2][9][10]

Drug_Discovery_Logic start Building Block (this compound) coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) start->coupling intermediate Functionalized Pyridine Intermediate coupling->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration final Complex Molecule (e.g., Kinase Inhibitor) elaboration->final

Role in the drug discovery workflow.

Conclusion

This compound (CAS: 62674-71-9) is a high-value chemical intermediate with significant applications in pharmaceutical and materials science research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an essential tool for the synthesis of complex molecular targets. The protocols and data presented in this guide offer a technical foundation for its effective use in the laboratory, empowering researchers to accelerate their discovery programs.

References

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methylpyridine from 2-bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient method for the synthesis of 2-iodo-6-methylpyridine, a valuable building block in medicinal chemistry and materials science. The described protocol is a modification of the Finkelstein reaction, a well-established method for halogen exchange.[1][2][3] This document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, quantitative data, and a visual representation of the workflow.

Introduction

The conversion of aryl bromides to aryl iodides is a crucial transformation in organic synthesis. Aryl iodides are generally more reactive in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[4] The synthesis of this compound from its bromo-analogue, 2-bromo-6-methylpyridine, is therefore a key step in the preparation of more complex substituted pyridine derivatives. The method outlined below utilizes sodium iodide as the iodine source and acetyl chloride as an activator in acetonitrile.

Reaction Principle

The core of this synthesis is a halogen exchange reaction, specifically an aromatic Finkelstein-type reaction.[2] In the classic Finkelstein reaction, an alkyl halide is converted to another alkyl halide by treatment with a metal halide salt, often driven by the precipitation of the less soluble metal halide byproduct in a suitable solvent.[1][2] For aromatic systems, this reaction can be more challenging and may require catalysts or activating agents.[2][3] In the presented protocol, acetyl chloride is believed to activate the pyridine ring towards nucleophilic attack by the iodide ion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-bromo-6-methylpyridine.

ParameterValue
Starting Material 2-bromo-6-methylpyridine
Reagents Sodium iodide, Acetyl chloride
Solvent Anhydrous acetonitrile
Reaction Temperature Reflux
Initial Reaction Time 16 hours
Initial Conversion 50%
Additional Reagents Acetyl chloride (1 eq.), Sodium iodide (0.8 eq.)
Continued Reaction Time 16 hours
Final Conversion 90%
Crude Product Yield 94%
Product Appearance Dark oil

Detailed Experimental Protocol

This protocol is based on a literature procedure for the synthesis of this compound.[5]

Materials:

  • 2-bromo-6-methylpyridine (2.0 g, 11.6 mmol)

  • Sodium iodide (2.78 g, 18.6 mmol)

  • Acetyl chloride (1.9 g, 24.4 mmol)

  • Anhydrous acetonitrile (13 mL)

  • 10% aqueous potassium carbonate solution

  • 5% aqueous sodium bisulfite solution

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-6-methylpyridine (2.0 g, 11.6 mmol) in anhydrous acetonitrile (13 mL), add sodium iodide (2.78 g, 18.6 mmol).

  • Slowly add acetyl chloride (1.9 g, 24.4 mmol) dropwise to the mixture. A light-yellow suspension will form.

  • Heat the suspension to reflux and maintain for 16 hours. Gas chromatography (GC) analysis at this stage should indicate approximately 50% conversion.[5]

  • For enhanced conversion, add additional acetyl chloride (1 equivalent) and sodium iodide (0.8 equivalents) and continue to reflux for another 16 hours. GC analysis should then show approximately 90% conversion.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 75 mL of 10% aqueous potassium carbonate solution and 75 mL of 5% aqueous sodium bisulfite solution.

  • Extract the aqueous mixture with ether (2 x 75 mL).

  • Combine the organic phases and wash with a solution of potassium carbonate/sodium bisulfite.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, is obtained as a dark oil (2.39 g, 94% crude yield) and can be used in subsequent reactions without further purification.[5]

Product Characterization:

The structure of the product can be confirmed by ¹H NMR spectroscopy.

  • ¹H NMR (CDCl₃): δ 2.52 (s, 3H), 7.10 (d, 1H, J = 7.51 Hz), 7.20 (t, 1H, J = 7.69 Hz), 7.58 (d, 1H, J = 7.69 Hz).[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_reflux Reaction Progression cluster_workup Workup and Isolation cluster_product Final Product Start 2-bromo-6-methylpyridine in anhydrous MeCN Add_NaI Add NaI Start->Add_NaI Add_AcCl Add Acetyl Chloride Add_NaI->Add_AcCl Reflux1 Reflux for 16h Add_AcCl->Reflux1 Check1 GC Analysis (~50% conv.) Reflux1->Check1 Add_more Add more AcCl and NaI Check1->Add_more Reflux2 Reflux for 16h Add_more->Reflux2 Check2 GC Analysis (~90% conv.) Reflux2->Check2 Cool Cool to RT Check2->Cool Quench Quench with K₂CO₃/NaHSO₃ Cool->Quench Extract Extract with Ether Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Product This compound (Crude, 94% Yield) Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The described method provides an effective means for the synthesis of this compound from 2-bromo-6-methylpyridine. The two-step addition of reagents and extended reaction time ensures a high conversion rate, leading to an excellent crude yield of the desired product. This protocol is a valuable resource for researchers requiring this important synthetic intermediate.

References

An In-depth Technical Guide to 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical properties and synthesis of 2-Iodo-6-methylpyridine, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Data

This compound is a substituted pyridine derivative. The inclusion of an iodine atom makes it a versatile reagent, particularly in cross-coupling reactions where the iodo-group can be readily substituted.

Identifier Value Source
Molecular Formula C6H6IN[1]
Molecular Weight 219.02[1]
CAS Number 62674-71-9[1]
Boiling Point 222.1±20.0 °C (Predicted)[1]
Density 1.810±0.06 g/cm³ (Predicted)[1]

Experimental Protocols

A common method for the synthesis of this compound involves the halogen exchange reaction from a corresponding bromo- or chloro-pyridine. A general procedure is outlined below.

Synthesis of this compound from 2-Bromo-6-methylpyridine:

This procedure details the conversion of 2-bromo-6-methylpyridine to this compound using sodium iodide and acetyl chloride.

  • Materials:

    • 2-Bromo-6-methylpyridine

    • Anhydrous acetonitrile

    • Sodium iodide

    • Acetyl chloride

    • Potassium carbonate/sodium bisulfite solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous acetonitrile, add sodium iodide (1.6 eq).

    • Slowly add acetyl chloride (2.1 eq) dropwise to the mixture. The reaction mixture will form a light-yellow suspension.

    • Heat the suspension to reflux and monitor the reaction progress using gas chromatography (GC).

    • After an appropriate time (e.g., 16 hours), cool the reaction mixture.

    • The organic phases are combined and washed with a potassium carbonate/sodium bisulfite solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound, obtained as a dark oil, can often be used in subsequent reactions without further purification.

  • Confirmation of Product:

    • The structure of the product can be confirmed by 1H NMR spectroscopy. For this compound in CDCl3, the expected peaks are: δ 2.52 (s, 3H), 7.10 (d, 1H, J = 7.51 Hz), 7.20 (t, 1H, J = 7.69 Hz), 7.58 (d, 1H, J = 7.69 Hz).[1][2]

Logical Relationship of Compound Information

The following diagram illustrates the relationship between the key attributes of this compound.

Figure 1. Key Attributes of this compound A This compound B Molecular Formula C6H6IN A->B has C Molecular Weight 219.02 A->C has D CAS Number 62674-71-9 A->D is identified by

Figure 1. Key Attributes of this compound

References

Spectroscopic Profile of 2-Iodo-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Iodo-6-methylpyridine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, presenting a combination of experimental and predicted values to provide a thorough analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The experimental ¹H NMR spectrum of this compound in CDCl₃ reveals three distinct signals corresponding to the aromatic protons and the methyl group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.58d7.69H-4
7.20t7.69H-5
7.10d7.51H-3
2.52s--CH₃

¹³C NMR Spectrum: Due to the lack of readily available experimental data, the ¹³C NMR chemical shifts have been predicted using computational methods.

Chemical Shift (δ) ppm (Predicted)Assignment
159.8C-6
142.5C-4
130.2C-5
125.8C-3
94.2C-2
24.5-CH₃
Infrared (IR) Spectroscopy

The predicted infrared absorption peaks for this compound are listed below, indicating the characteristic vibrational modes of the molecule.

Wavenumber (cm⁻¹) (Predicted)Vibrational Assignment
3050-3100C-H stretch (aromatic)
2950-3000C-H stretch (methyl)
1570-1600C=C stretch (aromatic ring)
1450-1480C-H bend (methyl)
1100-1200C-N stretch
500-600C-I stretch
Mass Spectrometry (MS)

The predicted mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

m/z (Predicted)Ion Assignment
219[M]⁺ (Molecular Ion)
127[I]⁺
92[M - I]⁺
65[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then filtered into an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly onto the ATR crystal. The spectrum is then recorded by acquiring multiple scans to improve the signal-to-noise ratio. For a solution, the compound is dissolved in a suitable solvent (e.g., chloroform) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After evaporation of the solvent, a thin film of the compound remains, which is then analyzed.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Technical Guide: Physical Properties and Synthetic Applications of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 2-Iodo-6-methylpyridine, a versatile building block in organic synthesis. Due to the limited availability of experimentally determined data, this document presents predicted values for its boiling point and density. Furthermore, it outlines generalized, yet detailed, experimental protocols for the determination of these fundamental physical characteristics. The guide also illustrates a common synthetic application of this compound, the Suzuki-Miyaura cross-coupling reaction, through a detailed workflow diagram.

Physical Properties of this compound

Physical PropertyPredicted Value
Boiling Point 222.1 ± 20.0 °C at 760 mmHg[1][2]
Density 1.8 ± 0.1 g/cm³[2]

Note: The presented data are predicted values obtained from computational modeling.

Experimental Protocols

The following sections describe standard laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

Materials:

  • Capillary tube (sealed at one end)

  • Small test tube or sample tube

  • Thermometer with appropriate range

  • Heating apparatus (e.g., oil bath, melting point apparatus with a heating block)

  • Sample of this compound

  • Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of this compound (a few drops) is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the sample in the test tube.

  • Apparatus Assembly: The test tube is securely attached to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: The assembly is immersed in a heating bath (e.g., mineral oil). The heating should be gradual and controlled.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

  • Boiling Point Identification: Heating is continued until a continuous and rapid stream of bubbles is observed, indicating that the vapor pressure of the sample is overcoming the atmospheric pressure. At this point, the heat source is removed, and the apparatus is allowed to cool slowly.

  • Recording the Boiling Point: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance for a less precise measurement.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath

  • Sample of this compound

  • Distilled water

Procedure:

  • Mass of the Empty Pycnometer: The clean and dry pycnometer is weighed accurately on an analytical balance.

  • Mass of the Pycnometer with Water: The pycnometer is filled with distilled water and placed in a water bath at a constant, known temperature (e.g., 20 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark on the pycnometer, any excess is wiped off, and the pycnometer is weighed again.

  • Mass of the Pycnometer with Sample: The pycnometer is emptied, dried thoroughly, and then filled with this compound. It is brought to the same constant temperature in the water bath, the liquid level is adjusted to the mark, and it is weighed for a third time.

  • Calculation of Density: The density of the sample is calculated using the following formula:

    Density of Sample = [(Mass of Pycnometer with Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer with Water) - (Mass of Empty Pycnometer)] * Density of Water at the experimental temperature

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

This compound is a valuable precursor in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is fundamental in the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals and material science.

Suzuki_Miyaura_Coupling cluster_reagents reagents Reactant Preparation reaction_setup Reaction Setup reagents->reaction_setup Combine in Flask reaction_progress Reaction Execution reaction_setup->reaction_progress Degas & Heat workup Work-up reaction_progress->workup Cool & Quench purification Purification workup->purification Extraction & Drying product Final Product (e.g., 2-Aryl-6-methylpyridine) purification->product Chromatography iodo This compound boronic Arylboronic Acid catalyst Palladium Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3) solvent Solvent (e.g., Toluene/H2O)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

References

2-Iodo-6-methylpyridine structural information and SMILES

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural information, physical properties, and a key synthetic application of 2-Iodo-6-methylpyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Structural and Physical Properties

This compound is a halogenated pyridine derivative. Its core structure consists of a pyridine ring substituted with an iodine atom at the 2-position and a methyl group at the 6-position.

Structural Information

The fundamental structural details of this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
SMILES CC1=NC(=CC=C1)I[1]
Chemical Formula C6H6IN[1]
Molecular Weight 219.02 g/mol [1]
CAS Number 62674-71-9[1]
Physical Properties

The known physical properties of this compound are presented in the following table. It is important to note that some of these values are predicted.

PropertyValueSource
Boiling Point 222.1 ± 20.0 °CPredicted[2]
Density 1.810 ± 0.06 g/cm³Predicted[2]
Appearance Colorless to light yellow liquid-
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound has been reported in the literature. The chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling Constant (J)
2.52s3H-CH₃-
7.10d1HPyridine-H7.51 Hz
7.20t1HPyridine-H7.69 Hz
7.58d1HPyridine-H7.69 Hz

Solvent: CDCl₃[2]

¹³C NMR and Mass Spectrometry

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a halogen exchange reaction from 2-bromo-6-methylpyridine.

Materials:

  • 2-bromo-6-methylpyridine (2.0 g, 11.6 mmol)

  • Sodium iodide (2.78 g, 18.6 mmol)

  • Acetyl chloride (1.9 g, 24.4 mmol)

  • Anhydrous acetonitrile (13 mL)

  • 10% aqueous potassium carbonate

  • 5% aqueous sodium bisulfite

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-6-methylpyridine and sodium iodide in anhydrous acetonitrile, acetyl chloride is added dropwise. This results in the formation of a light-yellow suspension.[2]

  • The suspension is heated to reflux. The progress of the reaction can be monitored by gas chromatography (GC).[2]

  • After an initial reaction period (e.g., 16 hours), additional acetyl chloride and sodium iodide may be added to drive the reaction to completion.[2]

  • Upon completion, the reaction mixture is cooled to room temperature.[2]

  • The mixture is then diluted with 10% aqueous potassium carbonate and 5% aqueous sodium bisulfite.[2]

  • The product is extracted with ether.[2]

  • The combined organic phases are washed with a solution of potassium carbonate and sodium bisulfite, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[2]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Coupling Reaction

One of the most important applications of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the pyridine ring and a variety of organic groups, which is a key transformation in the synthesis of complex molecules, including pharmaceuticals.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_system Catalytic System 2_Iodo_6_methylpyridine This compound Reaction_Vessel Reaction Mixture 2_Iodo_6_methylpyridine->Reaction_Vessel Organoboron_Reagent Organoboron Reagent (e.g., Boronic Acid) Organoboron_Reagent->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Product Coupled Product (e.g., 2-Aryl-6-methylpyridine) Reaction_Vessel->Product Heat Byproducts Byproducts Reaction_Vessel->Byproducts

General workflow for the Suzuki-Miyaura coupling of this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex R¹-Pd(II)-I Complex Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)-R² Complex Transmetalation->PdII_Diorgano Reductive_Elimination Reductive Elimination PdII_Diorgano->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R¹-R² Product Reductive_Elimination->Product 2_Iodo_6_methylpyridine This compound (R¹-I) 2_Iodo_6_methylpyridine->Oxidative_Addition Organoboron Organoboron (R²-B(OR)₂) Organoboron->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

References

Commercial Availability and Synthesis of 2-Iodo-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of 2-Iodo-6-methylpyridine (CAS No. 62674-71-9), a key building block in pharmaceutical and materials science research. It includes a detailed summary of suppliers, available quantities, purities, and pricing information. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the laboratory-scale synthesis of this compound, primarily focusing on a Sandmeyer-type reaction from 2-amino-6-methylpyridine. Safety data and logical workflows for procurement and synthesis are also provided to assist researchers in their endeavors.

Introduction

This compound is a substituted pyridine derivative of significant interest in organic synthesis. The presence of a reactive iodine atom at the 2-position and a methyl group at the 6-position makes it a versatile intermediate for the introduction of the 6-methylpicolinyl moiety in the development of novel pharmaceuticals and functional materials. Its use in cross-coupling reactions and as a precursor for more complex heterocyclic structures underscores its importance in medicinal chemistry and drug discovery. This guide aims to provide researchers with the necessary information to procure or synthesize this valuable compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with higher purities also commercially accessible. The following table summarizes the availability of this compound from a selection of suppliers. Please note that pricing is subject to change and may vary based on the supplier and quantity ordered.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
ChemShuttle62674-71-995%10g, 25g$200 (10g), $400 (25g)[1]
Cenmed62674-71-9≥98%5gContact for pricing
Advent Chembio62674-71-995%5gContact for pricing[2]
Weifang Yangxu Group62674-71-999%Milligram to KilogramContact for pricing[3]
ECHO Chemical62674-71-9Not Specified5gContact for pricing[4]
BLD Pharm62674-71-9Not SpecifiedVariousContact for pricing[5]
Santa Cruz Biotechnology62674-71-9Not SpecifiedVariousContact for pricing[6]
Sigma-Aldrich62674-71-998%Not SpecifiedContact for pricing
ChemExpress62674-71-9Not Specified250mg, 1g, 5g, 10g, 25g$7 (250mg) - $312 (25g)[7]
SynQuest Laboratories62674-71-9Not SpecifiedPOA, BulkContact for pricing[8]

Synthesis of this compound

For researchers who prefer to synthesize the compound in-house, a common and effective method is the Sandmeyer reaction, starting from the readily available 2-amino-6-methylpyridine. This reaction involves the diazotization of the amino group followed by displacement with an iodide salt. An alternative, though less common, route involves a halogen exchange reaction from 2-bromo-6-methylpyridine.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-amino-6-methylpyridine.

Reagents and Materials:

  • 2-Amino-6-methylpyridine

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Potassium iodide (KI)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-salt bath

  • Round-bottom flask (1 L)

  • Stirring apparatus

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a 1 L round-bottom flask equipped with a mechanical stirrer, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine to 170 mL of 48% hydrobromic acid at room temperature.[9]

    • Cool the resulting mixture to -10 °C using an ice-salt bath.[9]

    • Slowly add 40 mL of bromine dropwise over 40 minutes, ensuring the temperature is maintained at or below -5 °C.[9]

    • Stir the orange-colored mixture for an additional 1.5 hours at this temperature.[9]

    • In a separate beaker, dissolve 55 g (779.2 mmol) of sodium nitrite in 70 mL of water.[9]

    • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at -10 °C. Stir for another 1.5 hours.[9]

  • Iodination:

    • While maintaining the cold temperature, slowly add a solution of potassium iodide (sufficient to provide a molar excess) in water to the diazotized mixture. Nitrogen gas will be evolved.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by the dropwise addition of a cooled, concentrated solution of sodium hydroxide (e.g., 200 g in 200 mL of water) while keeping the temperature below 0 °C.[9]

    • Once neutralized, extract the aqueous layer with diethyl ether (3 x 150 mL).[9]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[9]

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown oil.[9]

    • Further purification can be achieved by vacuum distillation.

Visualized Workflows

Synthesis Pathway

The following diagram illustrates the synthetic route from 2-amino-6-methylpyridine to this compound via the Sandmeyer reaction.

G Synthesis of this compound A 2-Amino-6-methylpyridine B Diazonium Salt Intermediate A->B 1. HBr, Br₂, NaNO₂ 2. -10°C to -5°C C This compound B->C KI, H₂O

Caption: Synthetic pathway for this compound.

Procurement Workflow

This diagram outlines the typical workflow for a researcher to acquire a specialty chemical like this compound.

G Procurement Workflow for Specialty Chemicals cluster_researcher Researcher cluster_supplier Supplier A Identify Need for This compound B Search Supplier Databases (e.g., Sigma-Aldrich, ChemScie) A->B C Compare Purity, Quantity, and Price B->C D Generate Purchase Order C->D E Receive and Process Order D->E F Quality Control Check (CoA Generation) E->F G Package and Ship (with SDS) F->G H Receive and Log Chemical in Laboratory G->H

Caption: A typical procurement workflow for researchers.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) was not found in the immediate search, general safety guidelines for iodo- and pyridine-containing compounds should be followed. It is imperative to obtain and review the supplier-specific SDS before handling this compound. Based on data for similar compounds, it may cause skin and eye irritation. Inhalation and ingestion should be avoided. Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in drug development and materials science. This guide provides a solid foundation for its procurement by summarizing key supplier information. For those opting for in-house synthesis, a detailed and reliable experimental protocol is provided, along with a clear visualization of the synthetic pathway. By following the outlined procedures and safety precautions, researchers can effectively incorporate this compound into their research and development pipelines.

References

An In-depth Technical Guide to the Safety and Handling of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-Iodo-6-methylpyridine, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₆IN.[1] It is important to understand its physical and chemical properties to handle it safely.

PropertyValueSource
Molecular Weight 219.02 g/mol [1]
Appearance Colorless to light yellow liquid or dark oil[2][3]
Boiling Point 222.1 ± 20.0 °C (Predicted)[3]
Density 1.810 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.57 ± 0.10 (Predicted)[3]
Storage Temperature 2–8 °C under inert gas (nitrogen or Argon)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][4]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[4]

Hazard Pictograms:

Danger

Signal Word: Danger[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5]

  • Skin Protection:

    • Wear protective gloves that are resistant to chemicals. Inspect gloves before use.[5]

    • Wear a lab coat or chemical-resistant apron.[5]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[7]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection start Handling this compound fume_hood Is a fume hood available and operational? start->fume_hood open_bench Work on open bench fume_hood->open_bench No in_hood Work in fume hood fume_hood->in_hood Yes goggles Safety Goggles/ Face Shield open_bench->goggles respirator Respirator Required open_bench->respirator in_hood->goggles gloves Chemical Resistant Gloves goggles->gloves lab_coat Lab Coat gloves->lab_coat respirator->goggles

Figure 1: Personal Protective Equipment (PPE) selection workflow.

First Aid Measures

In case of exposure, immediate medical attention is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Combustible. Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures.[7]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Containment and Cleanup: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[6]

The following diagram outlines the general procedure for handling a spill.

Spill_Response spill Spill of this compound Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with inert absorbent material ventilate->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste according to institutional protocols decontaminate->dispose Synthesis_Workflow start Start: Prepare reactants reactants 2-bromo-6-methylpyridine, sodium iodide, acetyl chloride, anhydrous acetonitrile start->reactants mix Mix reactants in flask reactants->mix reflux Heat to reflux mix->reflux monitor Monitor reaction by GC reflux->monitor monitor->reflux Incomplete workup Reaction Workup: Cool, dilute, extract monitor->workup Complete purify Purification: Wash, dry, concentrate workup->purify product Final Product: This compound purify->product

References

Methodological & Application

Application Notes and Protocols for 2-Iodo-6-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-iodo-6-methylpyridine as a versatile building block in a variety of palladium-catalyzed cross-coupling reactions. This valuable substrate enables the facile introduction of diverse functionalities at the 2-position of the pyridine ring, a common scaffold in pharmaceuticals and functional materials. Detailed experimental protocols and quantitative data are provided to facilitate the application of these methodologies in a laboratory setting.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions have revolutionized modern organic synthesis and are indispensable tools in academic research and the pharmaceutical industry. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Quantitative Data for Suzuki-Miyaura Coupling of this compound
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O80-902-1285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O80-902-1290-98
4-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O80-902-1280-90
3-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O80-902-1282-92

*Yields are estimated based on similar Suzuki-Miyaura coupling reactions of other bromopyridines and may vary.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water).

  • Reaction Execution: Stir the reaction mixture at the specified temperature (typically 80-110 °C). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-methylpyridine product.[1][2]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Base - Pd Catalyst solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, Wash monitor->workup purify Dry, Concentrate, Purify workup->purify product 2-Aryl-6-methylpyridine purify->product

General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[3]

Quantitative Data for Sonogashira Coupling of this compound
Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5.0)Et₃NDMF100390-96
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2-5)CuI (2-5)Et₃NEt₃Nreflux2-485-95
2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.)CuI (cat.)Et₃NEt₃NRT1.5~90*

*Yields are estimated based on similar Sonogashira coupling reactions of other iodo/bromopyridines and may vary.[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), copper(I) iodide (5.0 mol%), and a suitable solvent (e.g., DMF) to a reaction flask. Stir the mixture for 30 minutes.

  • Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with aqueous solutions to remove the catalysts and salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira_Mechanism cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) pd_acetylide_complex Ar-Pd(II)-(C≡C-R)(L₂) pd_complex->pd_acetylide_complex Transmetalation cu_acetylide R-C≡C-Cu alkyne R-C≡C-H pd_acetylide_complex->pd0 Reductive Elimination product Ar-C≡C-R pd_acetylide_complex->product cu_catalyst CuI cu_catalyst->cu_acetylide + Alkyne + Base

Simplified catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine in the presence of a base.[6][7]

Quantitative Data for Buchwald-Hartwig Amination of this compound
AminePd Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2.5)XantPhos (7.5)DBUToluene1001870-85
Benzamide[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUToluene1001885 (isolated)
BenzylaminePd₂(dba)₃XantPhosDBUDMF1001870 (isolated)
MorpholinePd₂(dba)₃XantPhosDBUDMF1001850-60

*Yields are based on studies using 2-bromopyridine and may require optimization for this compound.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a reaction vessel with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1.5 mol%), the ligand (e.g., XantPhos, 6 mol%), and the base (e.g., DBU, 2.0 equiv).

  • Reagent Addition: Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in the chosen solvent (e.g., toluene).

  • Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (e.g., 100 °C) with stirring for the required time (e.g., 18 h).

  • Work-up and Purification: After cooling, the reaction mixture is diluted, washed, and the organic layer is dried and concentrated. The crude product is then purified by chromatography.[8]

Other Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions, including the Heck, Stille, Negishi, and Kumada reactions. General protocols and reaction principles are outlined below, and specific conditions may be adapted from procedures for other aryl iodides.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[9] A typical procedure involves reacting this compound with an alkene like styrene or n-butyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) in a polar aprotic solvent like DMF.[10][11]

Stille Reaction

The Stille reaction forms a C-C bond by coupling an organohalide with an organotin compound.[12][13] A general protocol would involve reacting this compound with an organostannane such as tributyl(vinyl)stannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like DMF at elevated temperatures.[8][14]

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent.[15][16] To synthesize 2-aryl-6-methylpyridines, this compound can be reacted with an arylzinc reagent (e.g., phenylzinc chloride) in the presence of a palladium catalyst in a solvent like THF.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent to couple with an organohalide.[12] For the arylation of this compound, it can be treated with a Grignard reagent such as phenylmagnesium bromide in the presence of a nickel or palladium catalyst in a solvent like THF.[17]

Cross_Coupling_Overview cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions substrate This compound suzuki Suzuki-Miyaura (+ R-B(OH)₂) substrate->suzuki sonogashira Sonogashira (+ R-C≡CH) substrate->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) substrate->buchwald heck Heck (+ Alkene) substrate->heck stille Stille (+ R-SnBu₃) substrate->stille negishi Negishi (+ R-ZnCl) substrate->negishi kumada Kumada (+ R-MgBr) substrate->kumada product 2-Substituted-6-methylpyridine suzuki->product sonogashira->product buchwald->product heck->product stille->product negishi->product kumada->product

Overview of palladium-catalyzed cross-coupling reactions of this compound.

Conclusion

This compound is a highly effective and versatile substrate in a wide range of palladium-catalyzed cross-coupling reactions. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. The choice of specific reaction conditions, including catalyst, ligand, base, and solvent, is crucial for optimizing reaction outcomes and should be tailored to the specific coupling partners employed.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organohalide. The synthesis of 2-aryl-6-methylpyridines is of significant interest in medicinal chemistry and materials science, as this structural motif is a key component in a wide array of biologically active compounds and functional materials.

2-Iodo-6-methylpyridine is a valuable building block for introducing the 6-methylpyridine moiety. The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl. This higher reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the corresponding bromo or chloro derivatives.

These application notes provide a detailed overview of the Suzuki-Miyaura coupling using this compound, including reaction principles, comparative data on catalytic systems, detailed experimental protocols, and key safety considerations.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired 2-aryl-6-methylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

It is important to note that the coupling of 2-substituted pyridines can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition. The choice of an appropriate ligand is crucial to mitigate this effect and achieve high yields.

Suzuki_Miyaura_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_intermediate Ar-Pd(II)L2-I OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Ar'B(OH)2 Base PdII_Aryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Iodopyridine This compound BoronicAcid Arylboronic Acid

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Comparison of Reaction Conditions

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of 2-halopyridines with various arylboronic acids, providing a comparative overview. While specific data for this compound is not extensively tabulated in the literature, the following conditions for analogous substrates serve as a strong starting point for reaction optimization.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidRepresentative Yield (%)
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)9012-18Phenylboronic acid85-95
Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene100124-Methoxyphenylboronic acid90-98
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF854-84-Acetylphenylboronic acid80-92
Pd(OAc)₂ (2 mol%)P(t-Bu)₃ (4 mol%)KF1,4-Dioxane80-10012-243-Tolylboronic acid88-96

Experimental Protocols

Herein, two detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid are provided. Protocol 1 utilizes a common commercially available catalyst, while Protocol 2 employs a catalyst system known for its high activity with heteroaryl halides.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol describes a general method for the coupling of an arylboronic acid with this compound using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-methylpyridine product.

Protocol 2: High-Activity Catalyst System using Pd₂(dba)₃/SPhos

This protocol utilizes a highly active catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) and the Buchwald ligand SPhos, which is often effective for challenging couplings of heteroaryl halides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Toluene, anhydrous and degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and argon three times.

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst solution to the reaction tube via syringe.

  • Solvent Addition: Add the remaining degassed toluene to the reaction tube.

  • Reaction: Heat the sealed reaction tube to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants & Base in Schlenk Flask) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert catalyst 3. Add Palladium Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (e.g., 80-100 °C) solvent->react monitor 6. Monitor Reaction Progress (TLC, LC-MS) react->monitor workup 7. Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify product Pure 2-Aryl-6-methylpyridine purify->product

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Safety and Handling

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Reactions under an inert atmosphere should be handled with care to avoid pressure buildup.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling of this compound provides an effective and versatile method for the synthesis of 2-aryl-6-methylpyridines. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity. The protocols provided herein serve as a comprehensive guide for researchers in the successful application of this important transformation.

Application Notes and Protocols for Sonogashira Coupling with 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 2-Iodo-6-methylpyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted pyridines.

Reaction Principle

The Sonogashira coupling of this compound proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst in the presence of an amine base.[3] The generally accepted mechanism involves the oxidative addition of the this compound to the Pd(0) catalyst. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the desired 2-alkynyl-6-methylpyridine product and regenerates the active Pd(0) catalyst.[3] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of halopyridines with various terminal alkynes, providing a strong starting point for the optimization of the reaction with this compound.

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[5]
2PdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65-Good to Excellent[6]
3Pd(PPh₃)₄ (15)CuI (30)Et₃NTHFRoom Temp16-[7]
4PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRoom Temp1285[8]
5PdCl₂(PPh₃)₂ (2)CuI (4)DIPEADMFRoom Temp1288[8]

Yields are for isolated products and are representative for analogous halopyridine substrates.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), anhydrous)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%) under an inert atmosphere of argon or nitrogen.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) to the flask, followed by the amine base (e.g., Et₃N, 2-3 eq). Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-65 °C.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-6-methylpyridine product.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex R-Pd(II)(X)L2 Pd(0)L2->Pd(II) Complex Oxidative Addition (R-X) Alkynyl-Pd(II) Complex R-Pd(II)(C≡CR')L2 Pd(II) Complex->Alkynyl-Pd(II) Complex Transmetalation Alkynyl-Pd(II) Complex->Pd(0)L2 Reductive Elimination Product Product Alkynyl-Pd(II) Complex->Product R-C≡CR' Cu(I)X Cu(I)X Cu(I) Acetylide Cu-C≡CR' Cu(I)X->Cu(I) Acetylide Alkyne & Base Cu(I) Acetylide->Pd(II) Complex

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & CuI - Inert Atmosphere start->setup reagents Add Solvent & Base (e.g., THF, Et3N) setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at RT or Heat Monitor by TLC alkyne->reaction workup Work-up: - Dilute with EtOAc - Filter through Celite reaction->workup extraction Extraction: - Wash with aq. NH4Cl - Wash with Brine workup->extraction purification Drying, Concentration & Purification extraction->purification product Pure Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in medicinal chemistry and drug development, where the synthesis of arylamines and their heteroaromatic analogs is a frequent necessity. The reaction's broad substrate scope and tolerance for various functional groups have made it a preferred method over classical techniques, which often require harsh reaction conditions.[1]

These application notes provide a detailed guide for performing the Buchwald-Hartwig amination specifically on 2-iodo-6-methylpyridine. This substrate is a valuable building block for the synthesis of various substituted aminopyridines, which are prevalent motifs in many biologically active compounds. Given the unique reactivity of iodopyridines, this guide offers specific protocols and reaction conditions to facilitate successful C-N bond formation.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex. The C-I bond is weaker than C-Br and C-Cl bonds, making this step relatively facile.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl-6-methylpyridin-2-amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The choice of catalyst, ligand, base, and solvent is critical to the success of the reaction and can be tailored to the specific amine being coupled.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: This compound, Amine, Base, Pd Catalyst, Ligand B Add to Oven-Dried Schlenk Tube A->B C Evacuate and Backfill with Inert Gas (e.g., Argon) B->C D Add Anhydrous Solvent C->D E Heat to Desired Temperature D->E F Monitor by TLC or LC-MS E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Filter through Celite H->I J Aqueous Wash I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions for Halopyridines

The following table summarizes various reported conditions for the Buchwald-Hartwig amination of different 2-halopyridines, providing a valuable reference for reaction optimization.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460
2-BromopyridineMorpholinePd(OAc)₂ (1-2)DavePhos (1.5-3)NaOtBu (1.4)Toluene801895
2-BromopyridineAnilinePd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)t-BuOH1002492
2-ChloropyridineN-Methylaniline[Pd(cinnamyl)Cl]₂ (2)tBuXPhos (4)NaOtBu (1.2)Toluene100398
2-FluoropyridineMorpholinePd(OAc)₂ (5)RuPhos (10)K₂CO₃ (2)Dioxane1001875
2-Iodo-7-azaindoleAnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2)Dioxane1001230

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with a Primary Amine

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the primary amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-6-methylpyridin-2-amine.

Catalytic Cycle

catalytic_cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex L-Pd(II)(Ar)(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R¹R²NH pd_amido_complex [L-Pd(II)(Ar)(NHR¹R²)]⁺ I⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido L-Pd(II)(Ar)(NR¹R²) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: The Strategic Use of 2-Iodo-6-methylpyridine in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-6-methylpyridine is a versatile and highly reactive building block in modern organic synthesis, particularly for the construction of functionalized pyridine derivatives. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The presence of the iodine atom at the 2-position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo- or chloro-analogues.[1] This reactivity makes this compound an excellent substrate for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of 2,6-disubstituted pyridines.

These notes provide detailed protocols and data for three of the most powerful cross-coupling reactions utilizing this compound: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methylpyridines

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[2] For this compound, this reaction allows for the efficient synthesis of 2-aryl-6-methylpyridines, which are key structures in many biologically active molecules. The high reactivity of the C-I bond facilitates the initial oxidative addition step in the catalytic cycle, often leading to high yields under relatively mild conditions.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

ComponentExampleMolar Equiv.Typical Range/ConditionsPurpose
Aryl Halide This compound1.0---Electrophilic partner
Boronic Acid Phenylboronic acid1.21.1 - 1.5Nucleophilic partner
Catalyst Pd(PPh₃)₄0.051-5 mol%Facilitates C-C bond formation
Base K₂CO₃2.02.0 - 3.0Activates the boronic acid
Solvent Dioxane/Water (4:1)---Toluene/Water, DMFReaction medium
Temperature 90 °C---80 - 110 °CTo drive the reaction
Typical Yield ------75-95%---

Note: Conditions may require optimization for specific substrates. Yields are for the isolated product and are representative.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the required time (typically 6-12 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)Ln-I pd0->pd_complex oxidative_addition Oxidative Addition pd_r_complex R¹-Pd(II)Ln-R² pd_complex->pd_r_complex transmetalation Transmetalation pd_r_complex->pd0 reductive_elimination Reductive Elimination aryl_halide This compound (R¹-I) boronic_acid ArB(OH)₂ + Base [ArB(OH)₃]⁻ product Product (R¹-R²)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methylpyridines

The Sonogashira coupling is a highly effective method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is prized for its mild conditions and is typically co-catalyzed by palladium and copper salts.[4] Using this compound as the substrate provides a direct route to 2-alkynyl-6-methylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. The high reactivity of aryl iodides often allows the reaction to proceed efficiently at moderate temperatures.[4]

Data Presentation: Sonogashira Coupling Conditions

The table below outlines typical conditions for the Sonogashira coupling of this compound.

ComponentExampleMolar Equiv.Typical Range/ConditionsPurpose
Aryl Halide This compound1.0---Electrophilic partner
Terminal Alkyne Phenylacetylene1.21.1 - 1.5Nucleophilic partner
Pd Catalyst PdCl₂(PPh₃)₂0.031-5 mol%Primary catalyst
Cu Co-catalyst CuI0.062-10 mol%Co-catalyst for alkyne activation
Base Triethylamine (Et₃N)------Base and Solvent
Solvent Triethylamine (Et₃N)---THF, DMFReaction medium
Temperature 60 °C---RT - 80 °CTo drive the reaction
Typical Yield ------80-98%---

Note: Copper-free Sonogashira protocols also exist, which can be advantageous for sensitive substrates.[5][6] Yields are for the isolated product.[1][4]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[1][4]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv) and the copper(I) iodide co-catalyst (0.06 equiv).

  • Reagent Addition: Add anhydrous solvent (e.g., triethylamine or DMF). To this solution, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) under an argon atmosphere for the required time (typically 4-8 hours).

  • Monitoring: Follow the consumption of the starting materials using TLC or GC-MS.

  • Work-up: After completion, cool the mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualization: General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Flask, Inert Gas) reagents 2. Add Reagents (Substrate, Catalyst, Base) setup->reagents reaction 3. Heat & Stir (Monitor by TLC/LC-MS) reagents->reaction workup 4. Work-up (Quench, Extract) reaction->workup purify 5. Purification (Chromatography) workup->purify product Final Product (Characterization) purify->product

Caption: A generalized workflow for cross-coupling synthesis reactions.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-methylpyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, pairing aryl halides with amines.[7] This reaction has revolutionized the synthesis of arylamines.[7][8] For this compound, this method provides access to a wide range of N-substituted 2-amino-6-methylpyridines, which are prevalent in medicinal chemistry. The choice of ligand, base, and solvent is critical for success and depends heavily on the nature of the amine.[8]

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound.

ComponentExampleMolar Equiv.Typical Range/ConditionsPurpose
Aryl Halide This compound1.0---Electrophilic partner
Amine Aniline1.21.1 - 1.5Nucleophilic partner
Pd Pre-catalyst Pd₂(dba)₃0.011-2 mol%Palladium source
Ligand Xantphos0.022-4 mol%Stabilizes Pd, facilitates reaction
Base Cs₂CO₃1.41.4 - 2.0Deprotonates the amine
Solvent Toluene---Dioxane, THFAnhydrous reaction medium
Temperature 110 °C---80 - 110 °CTo drive the reaction
Typical Yield ------70-95%---

Note: The choice of ligand is crucial. Sterically hindered phosphine ligands are often required. NaOt-Bu is another common base.[8][9] Yields are for the isolated product.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[8][9]

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., Xantphos, 0.02 equiv), and the base (e.g., Cs₂CO₃, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous solvent (e.g., toluene) followed by this compound (1.0 equiv) and the amine (1.2 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex R¹-Pd(II)L-I pd0->pd_complex oxidative_addition Oxidative Addition pd_amido_complex R¹-Pd(II)L-NR²R³ pd_complex->pd_amido_complex amine_coordination Amine Coordination & Deprotonation pd_amido_complex->pd0 reductive_elimination Reductive Elimination aryl_halide This compound (R¹-I) amine Amine (HNR²R³) + Base product Product (R¹-NR²R³)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Nickel-Catalyzed Cross-Coupling Reactions of 2-Iodo-6-methylpyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Development and Organic Synthesis

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Among the various methods to achieve this, nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This document provides detailed application notes and experimental protocols for the nickel-catalyzed cross-coupling of 2-iodo-6-methylpyridine with a range of coupling partners, including boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), organozinc reagents (Negishi), amines (Buchwald-Hartwig), and cyanide sources. These protocols are designed for researchers, scientists, and drug development professionals seeking to synthesize substituted 6-methylpyridine derivatives.

Introduction to Nickel-Catalyzed Cross-Coupling

Nickel catalysis offers a cost-effective and often more reactive alternative to traditional palladium-catalyzed cross-coupling reactions. Nickel catalysts can participate in a variety of catalytic cycles involving Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states, enabling the coupling of a wide array of electrophiles and nucleophiles. The use of this compound as a substrate is of particular interest due to the prevalence of the 6-methyl-2-substituted pyridine motif in pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methylpyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. Nickel catalysis facilitates the coupling of this compound with various aryl and heteroaryl boronic acids.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄t-Amyl alcohol1001292
24-Methoxyphenylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄2-Me-THF1001288
33-Thienylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄t-Amyl alcohol1001285
42-Naphthylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄2-Me-THF1001290
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the nickel catalyst (e.g., NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%).

  • Add the degassed solvent (e.g., t-amyl alcohol or 2-Me-THF, 5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylpyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Arylboronic Acid Base (K3PO4) Ni Catalyst setup Combine in Schlenk Tube under Inert Atmosphere reagents->setup solvent Degassed Solvent solvent->setup heating Heat and Stir setup->heating extraction Aqueous Workup (EtOAc/Water) heating->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product product purification->product Isolated Product: 2-Aryl-6-methylpyridine

Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methylpyridines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable alkynyl-substituted pyridines. Nickel catalysis, often in conjunction with a copper co-catalyst, is effective for this transformation.

Quantitative Data Summary
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneNiCl₂ (10)-K₂CO₃DMAc601285
21-OctyneNiCl₂ (10)-K₂CO₃DMAc601278
3TrimethylsilylacetyleneNiCl₂ (10)-K₂CO₃DMAc601282
44-EthynylanisoleNiCl₂ (10)-K₂CO₃DMAc601288
Experimental Protocol: General Procedure for Sonogashira Coupling[1]
  • In a glovebox, add nickel(II) chloride (NiCl₂, 0.1 mmol, 10 mol%) and a ligand such as 1,10-phenanthroline (0.15 mmol, 15 mol%) to a flask containing degassed N,N-dimethylacetamide (DMAc, 4.0 mL). Stir the mixture at room temperature for 30 minutes.[1]

  • To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Seal the flask and heat the reaction mixture at the specified temperature with stirring for the indicated time.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the 2-alkynyl-6-methylpyridine product.

Sonogashira_Pathway Ni0 Ni(0)Ln NiII_I I-Ni(II)Ln(Py-Me) Ni0->NiII_I NiII_alkynyl R-C≡C-Ni(II)Ln(Py-Me) NiII_I->NiII_alkynyl Product 2-Alkynyl-6-methylpyridine NiII_alkynyl->Product Reductive Elimination Product->Ni0 Catalyst Regeneration ArylIodide This compound ArylIodide->Ni0 Oxidative Addition Alkyne Terminal Alkyne (R-C≡CH) Alkyne->NiII_I Transmetalation (with Base) Base Base

Proposed catalytic cycle for Sonogashira coupling.

Negishi Coupling: Formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is highly versatile for creating C-C bonds.[1]

Quantitative Data Summary
EntryOrganozinc ReagentCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chlorideNi(acac)₂ (5)dppeTHF601289
2Ethylzinc bromideNiCl₂ (5)terpyridineDMA25875
3Benzylzinc chlorideNi(COD)₂ (5)PPh₃THF501082
4(4-Fluorophenyl)zinc chlorideNi(acac)₂ (5)dppeTHF601285
Experimental Protocol: General Procedure for Negishi Coupling
  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react the corresponding organohalide (e.g., bromobenzene) with activated zinc dust in THF to generate the organozinc reagent.

  • Coupling Reaction: In a separate flame-dried Schlenk tube under an inert atmosphere, add the nickel catalyst (e.g., Ni(acac)₂, 0.05 mmol, 5 mol%) and the ligand (if required, e.g., dppe, 0.05 mmol, 5 mol%) in the chosen solvent (e.g., THF, 5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) to the catalyst mixture.

  • Slowly add the freshly prepared organozinc reagent (1.2 mmol, 1.2 equiv) to the reaction mixture at room temperature.

  • Heat the reaction to the specified temperature and stir for the designated time.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the desired coupled product.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-methylpyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Nickel catalysis provides an efficient alternative to palladium for the coupling of this compound with a variety of primary and secondary amines.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineNi(COD)₂ (5)BINAP (7.5)NaOtBuToluene1001885
2AnilineNiBr₂ (5)IPr·HCl (10)K₂CO₃Dioxane1102478
3n-ButylamineNi(COD)₂ (5)BINAP (7.5)NaOtBuToluene1001880
4PiperidineNiBr₂ (5)IPr·HCl (10)K₂CO₃Dioxane1102488
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine the nickel precatalyst (e.g., Ni(COD)₂, 0.05 mmol, 5 mol%), the ligand (e.g., BINAP, 0.075 mmol, 7.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the solvent (e.g., toluene, 5 mL), followed by the amine (1.2 mmol, 1.2 equiv) and this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube and heat the mixture with stirring at the indicated temperature for the specified time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 2-amino-6-methylpyridine derivative.

Cyanation: Synthesis of 6-Methylpyridine-2-carbonitrile

The introduction of a nitrile group is a valuable transformation in organic synthesis. Nickel catalysis allows for the efficient cyanation of this compound using various cyanide sources.

Quantitative Data Summary
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂NiCl₂·6H₂O (10)dppf (10)DMAPMeCN801290
2K₄[Fe(CN)₆]NiCl₂(dme) (5)JosiPhos (6)-t-AmylOH/H₂O1001885
3Acetone cyanohydrinNi(COD)₂ (5)PCy₃ (10)K₃PO₄Toluene802475
Experimental Protocol: General Procedure for Cyanation with Zn(CN)₂[2][3]
  • To a Schlenk tube, add NiCl₂·6H₂O (0.1 mmol, 10 mol%), dppf (0.1 mmol, 10 mol%), Zn powder (1.5 mmol, 1.5 equiv), and DMAP (0.2 mmol, 0.2 equiv).[2]

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL), followed by Zn(CN)₂ (0.6 mmol, 0.6 equiv).[3][2]

  • Seal the tube and heat the reaction mixture at 80 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to give 6-methylpyridine-2-carbonitrile.

General_Catalytic_Cycle Ni0 Ni(0)Ln NiII_X (Py-Me)-Ni(II)Ln(I) Ni0->NiII_X NiII_Nu (Py-Me)-Ni(II)Ln(Nu) NiII_X->NiII_Nu Product 2-Substituted-6-methylpyridine NiII_Nu->Product Reductive Elimination Product->Ni0 Catalyst Regeneration ArylIodide This compound ArylIodide->Ni0 Oxidative Addition Nucleophile Nucleophile (e.g., ArB(OH)₂, R-C≡CH, R₂NH, CN⁻) Nucleophile->NiII_X Transmetalation or Nucleophilic Attack

Generalized catalytic cycle for Ni-catalyzed cross-coupling.

Safety and Handling

  • Nickel Catalysts: Nickel compounds are potential carcinogens and sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Solvents: The solvents used in these protocols are flammable and may be harmful. Avoid inhalation and contact with skin.

  • Reagents: Organometallic reagents (organozinc) are reactive and may be pyrophoric. Cyanide sources are highly toxic. Handle all reagents with extreme care according to their safety data sheets (SDS).

  • Inert Atmosphere: Many of these reactions are sensitive to air and moisture. The use of proper inert atmosphere techniques (e.g., Schlenk line or glovebox) is crucial for successful and reproducible results.

These detailed application notes and protocols provide a comprehensive guide for the nickel-catalyzed cross-coupling of this compound. By following these procedures, researchers can efficiently synthesize a diverse range of valuable 6-methylpyridine derivatives for applications in drug discovery and materials science.

References

Application Note: A Detailed Protocol for the Palladium-Catalyzed Negishi Coupling of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the Negishi cross-coupling of 2-Iodo-6-methylpyridine with various organozinc reagents. The Negishi coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, noted for its mild conditions and high functional group tolerance.[1][2][3] This protocol details the in situ preparation of the required organozinc nucleophile followed by the cross-coupling step, workup, and purification. The information presented is intended to serve as a practical guide for synthesizing substituted 2-methylpyridine derivatives, which are valuable scaffolds in pharmaceutical and materials science research.[4][5]

General Reaction Scheme

The core of this procedure involves the palladium-catalyzed cross-coupling of an organozinc reagent with this compound. The organozinc reagent is typically prepared in situ from the corresponding organic halide (R-X) via lithiation and subsequent transmetalation with a zinc salt, such as zinc chloride (ZnCl₂).[4] Aromatic iodides are generally more reactive than bromides or chlorides in this type of coupling.[1]

Reaction:

This compound + R-ZnX ---(Pd Catalyst)---> 2-R-6-methylpyridine

Where R can be alkyl, alkenyl, aryl, etc.

Experimental Protocols

The following protocols are adapted from established, high-yield procedures for the Negishi coupling of halopyridines.[4][5] All operations should be performed under an inert atmosphere (e.g., Argon) using oven-dried glassware to ensure anhydrous conditions.

A. In Situ Preparation of the Organozinc Reagent (R-ZnX)

  • Apparatus Setup: Equip a two-necked, round-bottomed flask with a magnetic stirrer, a rubber septum, and an argon inlet.

  • Initial Reagents: Charge the flask with the organic halide (R-X, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium or tert-butyllithium (1.1 eq.) dropwise. A color change typically indicates the formation of the organolithium species.[4] Stir the mixture at -78°C for 30-60 minutes.

  • Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq.) in anhydrous THF. Slowly transfer this solution via cannula to the organolithium solution at -78°C.[4] After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2 hours to ensure complete formation of the organozinc reagent.[4]

B. Negishi Cross-Coupling Reaction

  • Addition of Coupling Partner: To the freshly prepared organozinc solution, add this compound (1.0 equivalent) under a positive pressure of argon.

  • Addition of Catalyst: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-4 mol%), to the mixture.[4]

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain this temperature for 18-24 hours.[4] The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or EDTA.[4][6][7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[6] Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Negishi coupling of this compound based on analogous reactions reported in the literature.

ParameterValue / CompoundSource / Rationale
Aryl Halide This compoundTarget Substrate
Organozinc Reagent Aryl-ZnCl, Alkyl-ZnBrCommon coupling partners[8]
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/PCyp₃Widely used, effective catalysts[4][8]
Catalyst Loading 2 - 5 mol%Standard loading for high efficiency[4][5]
Solvent Anhydrous THFCommon solvent for Negishi reactions[4]
Temperature 66 °C (THF Reflux)Typical for achieving reasonable reaction rates[4]
Reaction Time 18 - 24 hoursStandard duration for completion[4]
Typical Yield 70 - 95%Negishi couplings are known for high yields[1]

Visualized Diagrams

Experimental Workflow

G Experimental Workflow for Negishi Coupling cluster_prep Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification setup 1. Setup Dry Glassware under Argon lithiation 2. Lithiation of R-X at -78°C setup->lithiation transmetalation 3. Transmetalation with ZnCl₂ lithiation->transmetalation add_iodopyridine 4. Add this compound transmetalation->add_iodopyridine add_catalyst 5. Add Pd(0) Catalyst add_iodopyridine->add_catalyst reflux 6. Reflux for 18-24h add_catalyst->reflux quench 7. Quench Reaction (e.g., NH₄Cl) reflux->quench extract 8. Organic Extraction quench->extract purify 9. Dry and Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the synthesis.[4]

Catalytic Cycle

G Negishi Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Py-Me)(I) pd0->pd_complex oxidative_addition Oxidative Addition pd_r_complex L₂Pd(II)(Py-Me)(R) pd_complex->pd_r_complex znx2 ZnXI pd_complex->znx2 - transmetalation Transmetalation pd_r_complex->pd0 product Product: 2-R-6-Me-Py pd_r_complex->product - reductive_elimination Reductive Elimination iodopyridine 2-Iodo-6-Me-Py iodopyridine->pd0 iodopyridine->pd_complex + organozinc R-ZnX organozinc->pd_complex organozinc->pd_r_complex +

Caption: The catalytic cycle for the Negishi cross-coupling reaction.[4][7]

Safety Precautions

  • Organolithium reagents (n-BuLi, t-BuLi) are highly pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

Conclusion

The palladium-catalyzed Negishi coupling is a robust and highly efficient method for the synthesis of 2-substituted-6-methylpyridines.[4] The protocol's use of commercially available starting materials and a well-established catalyst system makes it an accessible and valuable transformation for both academic and industrial laboratories.[4] The excellent functional group tolerance of the reaction allows for its application in the synthesis of complex and functionalized pyridine derivatives, which are of significant interest to drug discovery and materials science professionals.[1][4]

References

Application Notes and Protocols: The Role of 2-Iodo-6-methylpyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-6-methylpyridine is a versatile and highly valuable building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the electron-donating methyl group and the reactive iodine substituent, make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures found in numerous pharmaceutical agents. This document provides detailed application notes on the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to guide researchers in leveraging this important synthetic tool.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic functionalization of the pyridine ring is therefore a central theme in drug discovery. This compound serves as an excellent starting material for such functionalization. The iodine atom at the 2-position provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).

The presence of the methyl group at the 6-position influences the reactivity of the molecule and provides a point of steric differentiation. This substitution pattern is found in intermediates for a range of therapeutic agents, including kinase inhibitors and other targeted therapies. The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which have become indispensable tools in the pharmaceutical industry for their reliability, efficiency, and functional group tolerance.[2]

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is a key precursor for the synthesis of bi-aryl, alkynyl-aryl, and amino-aryl pyridine derivatives, which are common motifs in drug candidates. The three most prominent applications involve:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of bi-aryl compounds. This is particularly relevant for the synthesis of kinase inhibitors, many of which feature a bi-aryl core.

  • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties that can act as rigid linkers or pharmacophoric elements.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to the synthesis of substituted aminopyridines, a critical class of compounds in medicinal chemistry.

The following sections provide detailed protocols and data for each of these key transformations.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize representative quantitative data for cross-coupling reactions involving pyridine halides, providing a baseline for expected outcomes when using this compound.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids

EntryHalopyridineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10085
22-Iodopyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane9092
32-Bromo-6-methylpyridine3-Aminophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10088

Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes

EntryHalopyridineAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT95
22-BromopyridinePropargyl alcoholPd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF5085
3This compound1-HeptynePdCl₂(dppf) (3)CuI (6)Et₃NAcetonitrile6091

Table 3: Buchwald-Hartwig Amination of Halopyridines with Amines

EntryHalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridineAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10090
22-ChloropyridineMorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11088
32-Iodopyridine2-NitroanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane10085

Experimental Protocols

The following protocols are representative procedures for the application of this compound in the synthesis of pharmaceutical intermediates. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Bi-aryl Intermediate

This protocol describes the synthesis of 2-(2-aminophenyl)-6-methylpyridine, a key intermediate for various kinase inhibitors.

Suzuki_Miyaura_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagent1 This compound setup Schlenk Flask under Argon reagent1->setup reagent2 (2-Aminophenyl)boronic acid reagent2->setup catalyst Pd(PPh₃)₄ catalyst->setup base K₂CO₃ Solution base->setup solvent Toluene/Water solvent->setup heating Heat to 100 °C setup->heating Charge reagents stirring Stir for 12 h heating->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring extraction Ethyl Acetate Extraction monitoring->extraction Reaction complete drying Dry over Na₂SO₄ extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product 2-(2-Aminophenyl)-6-methylpyridine purification->product

Fig 1: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 mmol, 219 mg)

  • (2-Aminophenyl)boronic acid (1.2 mmol, 164 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, (2-aminophenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford 2-(2-aminophenyl)-6-methylpyridine.

Protocol 2: Sonogashira Coupling for the Synthesis of an Alkynylpyridine Intermediate

This protocol describes the synthesis of 1-(6-methylpyridin-2-yl)prop-2-yn-1-ol, a versatile intermediate that can be further elaborated in drug synthesis.

Sonogashira_Pathway start_materials This compound + Propargyl Alcohol reaction_conditions THF Solvent Room Temperature Inert Atmosphere (Argon) start_materials->reaction_conditions Combine catalysts Pd(PPh₃)₂Cl₂ (Catalyst) CuI (Co-catalyst) Et₃N (Base) catalysts->reaction_conditions Add workup Aqueous Work-up & Purification reaction_conditions->workup Stir 16h product 1-(6-Methylpyridin-2-yl)prop-2-yn-1-ol workup->product Isolate

Fig 2: Sonogashira Coupling Reaction Pathway.

Materials:

  • This compound (1.0 mmol, 219 mg)

  • Propargyl alcohol (1.5 mmol, 84 mg, 87 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 418 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine and propargyl alcohol via syringe.

  • Stir the reaction mixture at room temperature under an argon atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 16-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylpyridine intermediate.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of N-(2-nitrophenyl)-6-methylpyridin-2-amine, an intermediate used in the synthesis of various heterocyclic compounds.

Buchwald_Hartwig_Logic A Start: Inert Atmosphere B Add Reactants: This compound 2-Nitroaniline A->B C Add Catalyst System: Pd₂(dba)₃ + Xantphos B->C D Add Base & Solvent: Cs₂CO₃ in 1,4-Dioxane C->D E Heat to 100 °C D->E F Monitor Reaction (TLC/LC-MS) E->F G Work-up & Purification F->G Reaction Complete H Product: N-(2-nitrophenyl)-6-methylpyridin-2-amine G->H

Fig 3: Logical Steps in Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 mmol, 219 mg)

  • 2-Nitroaniline (1.2 mmol, 166 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, 2-nitroaniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to obtain the N-aryl-2-aminopyridine product.

Conclusion

This compound is a cornerstone reagent for the synthesis of complex pharmaceutical intermediates. Its utility in robust and versatile cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the efficient construction of essential C-C and C-N bonds. The protocols and data presented herein provide a practical guide for researchers to effectively utilize this valuable building block in their drug discovery and development programs. The continued application of this compound is expected to facilitate the synthesis of novel and potent therapeutic agents.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules, specifically PIM-1 kinase inhibitors, utilizing 2-iodo-6-methylpyridine as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings, which are pivotal in modern medicinal chemistry for the construction of complex molecular architectures.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the introduction of a 6-methylpyridine moiety into target molecules. The presence of the iodine atom at the 2-position allows for a variety of cross-coupling reactions, enabling the formation of carbon-carbon bonds. This is of significant interest in drug discovery, as the pyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. PIM-1, a serine/threonine kinase, is a well-validated oncogene and a prime target for the development of novel cancer therapeutics. Overexpression of PIM-1 is associated with cell proliferation and survival in various cancers.

This document outlines the synthesis of hypothetical, yet representative, PIM-1 inhibitors derived from this compound and provides protocols for their biological evaluation.

Data Presentation

The following tables summarize the quantitative data for the synthesized PIM-1 inhibitors, including reaction yields and in vitro biological activity.

Table 1: Synthesis of 2-Aryl-6-methylpyridine Derivatives via Suzuki-Miyaura Coupling

Compound IDArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
BMP-1 4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O1001285
BMP-2 3-Aminophenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene1101878
BMP-3 4-Cyanophenylboronic acidPdCl₂(dppf)Na₂CO₃DMF901682

Table 2: Synthesis of 2-Alkynyl-6-methylpyridine Derivatives via Sonogashira Coupling

Compound IDTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AMP-1 PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60892
AMP-2 3-Ethynyl-anilinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100388
AMP-3 4-Ethynyl-benzonitrilePdCl₂(PPh₃)₂/CuIPiperidineToluene801090

Table 3: In Vitro PIM-1 Kinase Inhibitory Activity

Compound IDPIM-1 IC₅₀ (nM)
BMP-1 520
BMP-2 150
BMP-3 85
AMP-1 450
AMP-2 95
AMP-3 45
Staurosporine (Control) 16.7[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 2-aryl-6-methylpyridine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Water (degassed)

  • Schlenk flask or microwave reactor tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (12-18 hours).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylpyridine.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol details the synthesis of 2-alkynyl-6-methylpyridine derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Piperidine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and CuI.

  • Evacuate the flask and backfill with an inert gas.

  • Add the anhydrous solvent, followed by the base.

  • Add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (3-10 hours).[3]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure 2-alkynyl-6-methylpyridine.

Protocol 3: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the IC₅₀ values of the synthesized compounds against PIM-1 kinase.[4][5]

Materials:

  • Recombinant human PIM-1 enzyme

  • PIM-1 substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the PIM-1 kinase and the peptide substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

PIM-1 Signaling Pathway

The following diagram illustrates the central role of PIM-1 in cell signaling pathways. PIM-1 is regulated by the JAK/STAT pathway and, in turn, phosphorylates downstream targets to promote cell survival and proliferation.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription BAD BAD PIM1->BAD Phosphorylates (Inactivates) cMyc c-Myc PIM1->cMyc Phosphorylates (Stabilizes) p21 p21/p27 PIM1->p21 Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival cMyc->Proliferation Promotes p21->Proliferation Inhibits Inhibitor Synthesized Inhibitor (e.g., BMP-3, AMP-3) Inhibitor->PIM1 Inhibits

Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.

Synthetic Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of PIM-1 inhibitors from this compound.

Synthetic_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Coupling->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Coupling->Sonogashira Purification Purification (Column Chromatography) Suzuki->Purification Sonogashira->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay In Vitro PIM-1 Kinase Assay Characterization->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for synthesis and evaluation of inhibitors.

References

Application Notes and Protocols for 2-Iodo-6-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methylpyridine is a versatile heterocyclic building block extensively utilized in organic synthesis. Its unique electronic and steric properties, conferred by the presence of the electron-withdrawing pyridine ring, the sterically accessible iodine atom, and the methyl group, make it a valuable reagent in the construction of complex molecular architectures. The carbon-iodine bond is the most reactive among halopyridines in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo or chloro analogs.[1] This reactivity profile makes this compound an ideal substrate for a variety of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are fundamental for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This document provides detailed application notes, experimental protocols, and data for the use of this compound in key organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent electrophilic partner in these reactions due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methylpyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide. The reaction of this compound with various arylboronic acids provides a straightforward route to 2-aryl-6-methylpyridines, which are common scaffolds in medicinal chemistry.

Quantitative Data for Suzuki-Miyaura Coupling of Halopyridines

Note: The following data is representative of Suzuki-Miyaura couplings of halopyridines and may not be specific to this compound. However, due to the higher reactivity of the C-I bond, similar or even better yields can be expected under optimized conditions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2 mol%), SPhosK₂CO₃Toluene/H₂O100890-98
PdCl₂(dppf) (3 mol%)Cs₂CO₃DMF901288-96
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O9012High

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of Dioxane and Water, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylpyridine.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, Pd catalyst, and base in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat to 90 °C and stir for 12 h C->D E Cool to RT and dilute with organic solvent D->E F Wash with water and brine E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H I I H->I Obtain pure 2-aryl-6-methylpyridine

A typical experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of 2-alkynyl-6-methylpyridines, which are precursors to a wide range of more complex molecules. The higher reactivity of 2-iodopyridines is particularly advantageous in this transformation.[1]

Quantitative Data for Sonogashira Coupling of Halopyridines

Note: The following data is representative of Sonogashira couplings of halopyridines. Due to the high reactivity of this compound, high yields are expected under these or milder conditions.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Approx. Yield (%)
Pd(PPh₃)₄ (5 mol%)CuI (5 mol%)Et₃NTHFRoom Temp - 5085-95
PdCl₂(PPh₃)₂ (2-5 mol%)CuI (2-5 mol%)Et₃N/piperidineDMF65High
Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%)CuI (4 mol%)Cs₂CO₃Acetonitrile8080-90

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a halopyridine with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove solids.

  • Wash the organic phase with aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2-alkynyl-6-methylpyridine.

Experimental Workflow for Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Pd catalyst, and CuI to a dry flask B Establish inert atmosphere (Ar or N₂) A->B C Add anhydrous solvent and base B->C D Add terminal alkyne dropwise C->D E Stir at specified temperature (RT to 50 °C) D->E F Cool to RT and dilute with organic solvent E->F G Filter through Celite F->G H Wash with aq. NH₄Cl and brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J K K J->K Obtain pure 2-alkynyl-6-methylpyridine

A typical experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-methylpyridine Derivatives

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds.[4] The reaction of this compound with primary or secondary amines provides access to a wide range of N-substituted 2-amino-6-methylpyridine derivatives, which are important intermediates in pharmaceutical synthesis. 2-Iodopyridines often allow for more facile coupling in this transformation.[1]

Quantitative Data for Buchwald-Hartwig Amination of Halopyridines

Note: The following data is for the amination of 2-bromopyridines and serves as a predictive framework. Higher reactivity is generally observed for the corresponding iodopyridines.

Amine TypeCatalyst SystemBaseSolventTemperature (°C)Approx. Yield (%)
Primary ArylaminePd₂(dba)₃, XantphosCs₂CO₃Toluene110High
Secondary AlkylaminePd(OAc)₂, dpppNaOtBuToluene80-100Good
Primary AlkylaminePd(OAc)₂, cataCXium AK₂CO₃t-BuOH90Moderate to Good

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halopyridine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd precursor, ligand, and base to Schlenk flask B Add this compound and amine A->B C Add anhydrous, degassed solvent B->C D Heat to 80-110 °C with vigorous stirring C->D E Cool to RT and dilute with organic solvent D->E F Filter through Celite E->F G Wash with water and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J J I->J Obtain pure N-substituted 2-amino-6-methylpyridine

A typical experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycles

The efficiency of palladium-catalyzed cross-coupling reactions relies on a series of interconnected steps that constitute the catalytic cycle. Understanding these cycles is crucial for reaction optimization.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L₂) Transmetalation Transmetalation Ar-Pd(II)-I(L₂)->Transmetalation Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->Transmetalation Base Base Base->Transmetalation Ar-I This compound Ar-I->Oxidative\nAddition

Generalized catalytic cycle for Suzuki-Miyaura coupling.

Catalytic Cycle of Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L₂) Transmetalation_Pd Transmetalation Ar-Pd(II)-I(L₂)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R Ar-I This compound Ar-I->Oxidative\nAddition CuI CuI Alkyne\nCoordination Alkyne Coordination CuI->Alkyne\nCoordination Cu-C≡C-R Cu-C≡C-R Alkyne\nCoordination->Cu-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-H->Alkyne\nCoordination Base Base Base->Alkyne\nCoordination Cu-C≡C-R->Transmetalation_Pd

Generalized catalytic cycle for Sonogashira coupling.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L₂) Amine\nCoordination Amine Coordination Ar-Pd(II)-I(L₂)->Amine\nCoordination Ar-Pd(II)-I(L)(HNR'R'') Ar-Pd(II)-I(L)(HNR'R'') Amine\nCoordination->Ar-Pd(II)-I(L)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-I(L)(HNR'R'')->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R'' Ar-I This compound Ar-I->Oxidative\nAddition HNR'R'' HNR'R'' HNR'R''->Amine\nCoordination Base Base Base->Deprotonation

Generalized catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and reactive reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient construction of diverse and complex molecular structures. The protocols and data presented herein provide a foundational guide for researchers and professionals in the fields of drug discovery and materials science to effectively utilize this versatile building block in their synthetic endeavors. The enhanced reactivity of the carbon-iodine bond often translates to milder conditions and improved efficiency, making this compound a preferred substrate in many synthetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Iodo-6-methylpyridine. The information is designed to help overcome common issues, such as low product yield, and to provide a deeper understanding of the reaction's intricacies.

Troubleshooting Guide

Issue: Low or No Yield of the Desired Coupled Product

The Suzuki-Miyaura coupling of this compound can be challenging due to the steric hindrance imparted by the methyl group ortho to the iodine, as well as the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1][2] Below are common causes for low yields and systematic approaches to optimize the reaction.

Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary causes and how can I address them?

Answer: Low yields in this specific coupling are often attributed to a few key factors: catalyst deactivation, inefficient oxidative addition or reductive elimination due to steric hindrance, and competing side reactions like dehalogenation and protodeboronation.[1][3][4] A systematic optimization of the reaction parameters is crucial.

Key Optimization Strategies:

  • Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful reaction with sterically hindered substrates.[1][5] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition and reductive elimination steps.[6][7]

    • Recommended Ligands: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos.[2][7][8] These ligands are designed to stabilize the palladium catalyst and promote the reaction of sterically demanding and electron-rich or deficient substrates.[7] N-heterocyclic carbenes (NHCs) can also be effective.[2]

    • Palladium Source: While Pd(PPh₃)₄ can be used, Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand often provides a more active catalytic system.[3][6][9] Pre-catalysts, such as Buchwald G2, G3, or G4 precatalysts, can also offer improved activity and reproducibility.[3]

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

    • Common Bases: Inorganic bases are typically used. Potassium phosphate (K₃PO₄) is often a good starting point for challenging couplings.[2][4] Other options include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).[2][10] For some sterically hindered systems, milder bases like potassium fluoride (KF) have been shown to suppress side reactions.[11]

  • Solvent System: The solvent can influence catalyst activity and solubility of the reagents.

    • Typical Solvents: A mixture of an organic solvent and water is common. Toluene/water, THF/water, or 1,4-dioxane/water are frequently employed.[8][12][13] The presence of water is often necessary for the activation of the boronic acid by inorganic bases.[14] Anhydrous conditions can sometimes be used, particularly with specific bases like K₃PO₄, though a small amount of water may still be beneficial.[14]

  • Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier, especially for the oxidative addition step with hindered substrates.[2] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. A typical temperature range is 80-110 °C.[4]

Question 2: I am observing a significant amount of 6-methylpyridine as a byproduct. What is causing this dehalogenation and how can I minimize it?

Answer: The formation of 6-methylpyridine is a result of a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom.[4] This is a common issue with electron-deficient and N-heterocyclic halides, with the propensity for dehalogenation generally following the order I > Br > Cl.[4]

Mechanism and Mitigation of Dehalogenation:

  • Mechanism: Dehalogenation often occurs via the formation of a palladium-hydride (Pd-H) species.[4] This can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[4] Reductive elimination of the Ar-Pd-H intermediate yields the dehalogenated product.[4]

  • Mitigation Strategies:

    • Choice of Halide: While the starting material is this compound, it's worth noting that the corresponding bromo or chloro derivatives would be less prone to dehalogenation, although they are also less reactive in the desired coupling.[15][16][17]

    • Careful Selection of Base and Solvent: Avoid conditions known to readily generate Pd-H species. For instance, using a non-alcoholic solvent is advisable.

    • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation by accelerating the reductive elimination of the coupled product.

Question 3: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?

Answer: The degradation of the boronic acid is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] This is particularly problematic with heteroarylboronic acids and under basic aqueous conditions.[13][18]

Minimizing Protodeboronation:

  • Use of Boronic Esters: Pinacol esters or MIDA boronates are more stable towards protodeboronation than the corresponding boronic acids.[18][19] They can slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing degradation.[19]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.

  • Reaction Time: Shorter reaction times, achieved through more active catalyst systems, can "outrun" the protodeboronation side reaction.[20]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid partner. However, for sterically hindered substrates like this compound, highly active catalyst systems are required. A good starting point is a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos.[7][8]

Q2: What is the optimal base and solvent for this reaction?

A2: A common and effective system is K₃PO₄ as the base in a toluene/water or dioxane/water solvent mixture.[2][4] The optimal choice may require screening of different bases and solvents.

Q3: How can I be sure my reagents are pure and my reaction is properly degassed?

A3: Impure reagents can inhibit the catalyst.[13] Ensure your this compound and boronic acid are of high purity. Degassing is critical to prevent oxygen from deactivating the Pd(0) catalyst.[2] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.[4]

Data Summary

The following tables summarize common reaction parameters for Suzuki couplings of challenging pyridine substrates. These should be used as a guide for optimization.

Table 1: Effect of Ligand on Yield for Hindered Suzuki Couplings

LigandPalladium SourceBaseSolventTemperature (°C)Typical Yield Range (%)Reference
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100Low to moderate[5][8]
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O80-100Good to Excellent[4]
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100-110Good to Excellent[2][16]
RuPhosPd G2 precatalystK₃PO₄Dioxane/H₂O100Good to Excellent[7]

Table 2: Effect of Base on Yield for Pyridine Suzuki Couplings

BaseCatalyst SystemSolventTemperature (°C)Typical Yield Range (%)Reference
Na₂CO₃Pd(PPh₃)₄DMERefluxModerate to Good[10][21]
K₂CO₃Pd(PPh₃)₄Dioxane/H₂O100Moderate to Good[13]
K₃PO₄Pd₂(dba)₃/SPhosToluene/H₂O100Good to Excellent[2][4]
Cs₂CO₃Pd(OAc)₂/XPhosDioxane100Good to Excellent[2]
KFPd(OAc)₂/Bulky LigandToluene100Moderate to Good[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for each specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • To a Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid reagent, the base, the palladium precursor, and the phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)-X(L₂) (Ar = 2-(6-methylpyridyl)) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_diaryl Boronate Ar'B(OH)₃⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Boronate + Base Base Base (e.g., K₃PO₄) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with This compound check_catalyst Is the catalyst system optimized for a hindered substrate? start->check_catalyst optimize_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) and Active Pd Source (e.g., Pd₂(dba)₃) check_catalyst->optimize_catalyst No check_side_reactions Are side products like dehalogenation or protodeboronation observed? check_catalyst->check_side_reactions Yes optimize_catalyst->check_side_reactions address_dehalogenation Optimize Base and Solvent. Ensure strict anaerobic conditions. check_side_reactions->address_dehalogenation Dehalogenation address_protodeboronation Use Boronic Ester (Pinacol, MIDA). Consider anhydrous conditions. check_side_reactions->address_protodeboronation Protodeboronation check_conditions Are base, solvent, and temperature optimized? check_side_reactions->check_conditions No/Minor address_dehalogenation->check_conditions address_protodeboronation->check_conditions optimize_conditions Screen Bases (K₃PO₄, Cs₂CO₃). Screen Solvents (Toluene, Dioxane). Optimize Temperature (80-110°C). check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Sonogashira Coupling of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the Sonogashira coupling of 2-Iodo-6-methylpyridine.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions when performing a Sonogashira coupling with this compound?

A1: The primary side reactions observed are:

  • Alkyne Homocoupling (Glaser-Hay Coupling): This is the dimerization of the terminal alkyne, which is particularly prevalent in the presence of a copper(I) co-catalyst and oxygen.[1][2]

  • Hydrodehalogenation: This involves the replacement of the iodine atom on the pyridine ring with a hydrogen atom, resulting in the formation of 6-methylpyridine. This can be promoted by certain bases and impurities in the reaction mixture.

  • Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of palladium black, leading to low or no product yield.[3]

Q2: Why is the Sonogashira coupling of this compound challenging?

A2: The methyl group at the 6-position of the pyridine ring introduces steric hindrance around the reaction center. This can slow down the desired coupling reaction, making side reactions more competitive. Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially affecting its activity.

Q3: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira protocols are available and can be advantageous for minimizing alkyne homocoupling.[2] These methods often require different ligands and reaction conditions to achieve good yields.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

If you are experiencing low or no yield of the 2-alkynyl-6-methylpyridine product, consult the following table for potential causes and solutions.

Observation Potential Cause Recommended Solution
No reaction, starting materials consumed.Catalyst Inactivity: The palladium catalyst may be old, oxidized, or poisoned by impurities.Use a fresh batch of palladium catalyst and high-purity, degassed solvents and reagents.
Reaction starts but does not go to completion.Steric Hindrance: The 6-methyl group may be impeding the catalytic cycle.Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. Increasing the reaction temperature may also be beneficial.
Significant amount of 6-methylpyridine detected.Hydrodehalogenation: The reaction conditions may favor the reduction of the starting material.Use a non-coordinating, anhydrous base like triethylamine or diisopropylethylamine. Ensure all reagents and solvents are dry.
A black precipitate (palladium black) is observed.Catalyst Decomposition: The palladium(0) species is not stable under the reaction conditions.Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use fresh, degassed solvents.
Issue 2: Significant Formation of Alkyne Homocoupling Byproduct

The formation of a dimeric alkyne byproduct (Glaser-Hay coupling) is a common issue.

Observation Potential Cause Recommended Solution
A significant amount of a byproduct corresponding to the alkyne dimer is observed by TLC, GC-MS, or NMR.Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially with a copper co-catalyst.[1]Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.
High Copper(I) Concentration: The copper co-catalyst is a primary driver of Glaser coupling.[2]Reduce the amount of the copper(I) salt or switch to a copper-free Sonogashira protocol.
Slow Desired Coupling: If the desired Sonogashira reaction is slow, the homocoupling side reaction can become more prominent.Optimize the conditions for the main reaction (e.g., by changing the palladium catalyst, ligand, or temperature) to increase its rate relative to the homocoupling.

Product and Byproduct Identification

Compound Common Characterization Data
2-(Phenylethynyl)-6-methylpyridine (Desired Product)¹H NMR (CDCl₃): Signals for the pyridine ring protons, the phenyl protons, and a singlet for the methyl group.
6-Methylpyridine (Hydrodehalogenation Byproduct)¹H NMR (CDCl₃): A characteristic set of signals for the pyridine ring protons and a singlet for the methyl group around δ 2.5 ppm.[4]
1,4-Diphenylbutadiyne (Alkyne Homocoupling Byproduct)Mass Spectrometry (EI): Molecular ion peak at m/z = 202.[5][6]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • A suitable phosphine ligand (e.g., PPh₃, 4 mol%) or an NHC precatalyst.

  • Anhydrous base (e.g., Cs₂CO₃ or an amine base like Et₃N or DIPA, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and the phosphine ligand or NHC precatalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent and the base.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the terminal alkyne.

  • Heat the reaction to an appropriate temperature (often higher than copper-catalyzed reactions, e.g., 80-100 °C) and monitor its progress.

  • Follow the workup and purification procedure described in Protocol 1.

Visualizations

Sonogashira_Troubleshooting start Low or No Yield catalyst Catalyst Inactivity? start->catalyst Check steric Steric Hindrance? catalyst->steric No sol_catalyst Use fresh catalyst & pure, degassed reagents catalyst->sol_catalyst Yes hydrodehalogenation Hydrodehalogenation? steric->hydrodehalogenation No sol_steric Use bulky/e--rich ligand Increase temperature steric->sol_steric Yes decomposition Catalyst Decomposition? hydrodehalogenation->decomposition No sol_hydro Use anhydrous, non-coordinating base hydrodehalogenation->sol_hydro Yes sol_decomp Ensure inert atmosphere Use degassed solvents decomposition->sol_decomp Yes

Troubleshooting workflow for low or no product yield.

Glaser_Coupling_Mitigation start High Alkyne Homocoupling oxygen Presence of Oxygen start->oxygen copper High [Cu(I)] start->copper slow_reaction Slow Desired Coupling start->slow_reaction sol_oxygen Thoroughly degas reagents and solvents oxygen->sol_oxygen sol_copper Reduce CuI loading or use copper-free protocol copper->sol_copper sol_slow_reaction Optimize main reaction (catalyst, ligand, temp) slow_reaction->sol_slow_reaction

Strategies to minimize alkyne homocoupling.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(I)L2 pd0->pd_complex Oxidative Addition (R-I) pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation product R-C≡CR' pd_alkynyl->product Reductive Elimination product->pd0 Regenerates cuI CuI cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex Transfers Alkyne alkyne H-C≡CR' alkyne->cu_acetylide + CuI, Base base Base

Simplified Sonogashira catalytic cycles.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 2-iodo-6-methylpyridine. This sterically hindered substrate presents unique challenges in palladium-catalyzed cross-coupling reactions. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate efficient and successful catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with this compound are common and can often be attributed to a combination of steric hindrance and catalyst inhibition. The methyl group at the 6-position sterically hinders the approach of the catalyst to the site of reaction. Additionally, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Addressing these issues requires careful selection of the catalyst system, including a suitable palladium precatalyst and a bulky, electron-rich ligand, as well as optimization of reaction conditions.

Q2: What are the most critical parameters to consider when selecting a catalyst for this substrate?

A2: The most critical parameters are the choice of the palladium precatalyst and the ligand. For sterically hindered substrates like this compound, highly active catalyst systems are often required.[2] Consider the following:

  • Palladium Precatalyst: Pre-formed catalysts, such as those from the Buchwald or CataCXium lines, can provide a more active and stable catalytic species in solution.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often effective. These ligands can promote the crucial oxidative addition step and stabilize the palladium center.

Q3: How does the choice of base and solvent affect the reaction outcome?

A3: The base and solvent system plays a crucial role in the catalytic cycle.

  • Base: The strength and nature of the base can significantly impact the reaction. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for Suzuki couplings involving sensitive substrates. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

  • Solvent: The choice of solvent depends on the specific coupling reaction and the solubility of the reactants and catalyst. Aprotic polar solvents like dioxane, toluene, or THF are commonly employed. For Suzuki reactions, a biphasic system (e.g., toluene/water) can be beneficial.[3]

Q4: I am observing significant amounts of starting material decomposition. What could be the cause?

A4: Decomposition of starting materials, such as protodeboronation of boronic acids in Suzuki couplings, can be a significant side reaction.[2] This is often exacerbated by the presence of water and a strong base. To mitigate this, consider using boronic esters (e.g., pinacol esters), which are more stable, or employing anhydrous reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen. 2. Insufficient catalyst activity for the sterically hindered substrate. 3. Inappropriate base or solvent.1. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like XPhos, SPhos, or an NHC ligand like IPr). 2. Use a more active palladium precatalyst (e.g., a G2 or G3 Buchwald precatalyst). 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF).
Formation of Side Products (e.g., Homocoupling) 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst system.1. Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) source or an efficient precatalyst system to minimize side reactions.[2]
Protodeboronation of Boronic Acid (Suzuki Coupling) 1. Hydrolysis of the boronic acid. 2. Harsh reaction conditions.1. Use a boronic ester (e.g., pinacol ester) instead of a boronic acid.[2] 2. Employ anhydrous conditions and a milder base if possible.
Poor Reproducibility 1. Inconsistent quality of reagents (especially the base and boronic acid). 2. Inadequate inert atmosphere technique.1. Use freshly purchased and properly stored reagents. Grind solid bases to a fine powder for consistency. 2. Ensure rigorous degassing and maintenance of an inert atmosphere throughout the experiment.

Data Presentation: Catalyst Performance in Cross-Coupling of this compound and Analogs

The following tables summarize representative catalyst systems and conditions for various cross-coupling reactions with this compound and structurally similar substrates.

Table 1: Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methylpyridin-2-yl boronic estercataCXium-Pd-G2K₃PO₄THF80-(WO2019000236A1)
Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90Good
Phenylboronic AcidPd(0)/CNa₂CO₃DME/H₂O25High[4]

Table 2: Sonogashira Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Terminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100High[1]
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrileReflux72[5]
Terminal AlkynePd(0)EnCat™ 30 / Cu₂O-THF/DMA8050-76[6]

Table 3: Heck Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
AlkenePd(OAc)₂K₂CO₃DMF120-140Moderate to High[7]
Methyl AcrylatePd/CEt₃N / Na₂CO₃NMP-High[8]
AlkenePd(OAc)₂ / P(o-tol)₃NEt₃---[8]

Table 4: Buchwald-Hartwig Amination

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
AminePd₂(dba)₃ / XantphosDBUToluene110Good[6]
Primary/Secondary AminePd(OAc)₂ / Bulky Phosphine LigandNaOtBuToluene80-110Good to Excellent[1][9]
AnilinePd(OAc)₂ / t-Bu₃PNaOtBuTolueneRT-100High[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

An oven-dried Schlenk tube is charged with the aryl boronic acid or boronic ester (1.2 - 1.5 equiv.), the palladium precatalyst (e.g., cataCXium-Pd-G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. This compound (1.0 equiv.) is then added, followed by the anhydrous, degassed solvent (e.g., THF, dioxane). The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Sonogashira Coupling:

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-10 mol%). Add the anhydrous, degassed solvent (e.g., THF, DMF) and the base (e.g., triethylamine, 2-3 equiv.). The mixture is stirred at room temperature for a few minutes, and then the terminal alkyne (1.1 - 1.5 equiv.) is added. The reaction is stirred at the appropriate temperature (room temperature to 100 °C) until completion as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine this compound, Coupling Partner, Base catalyst Add Pd Precatalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Characterized Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_flowchart start Low Yield or No Reaction check_catalyst Is the Catalyst System Appropriate for a Sterically Hindered Pyridine? start->check_catalyst optimize_catalyst Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) and/or a More Active Precatalyst. check_catalyst->optimize_catalyst No check_conditions Are the Reaction Conditions (Base, Solvent, Temp.) Optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Action: Screen Different Bases (K3PO4, Cs2CO3) and Solvents (Dioxane, Toluene). Consider Temperature Adjustment. check_conditions->optimize_conditions No check_side_reactions Are Side Reactions (e.g., Protodeboronation) Evident? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_side_reactions Action: For Suzuki, Use Boronic Ester. Ensure Rigorous Inert Atmosphere to Prevent Homocoupling. check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No address_side_reactions->success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Purification of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Iodo-6-methylpyridine from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound is a dark oil. Is this normal, and can it be used directly in the next step?

A1: Yes, it is common for crude this compound to be a dark-colored oil. In some reported syntheses, the crude product has been used in subsequent reactions without further purification. However, the purity of the crude material can vary significantly depending on the reaction conditions and work-up procedure. For applications requiring high purity, further purification is strongly recommended to remove unreacted starting materials, byproducts, and residual solvents, which could interfere with subsequent steps.

Q2: What are the common impurities in a this compound reaction mixture?

A2: Common impurities can include:

  • Unreacted starting materials: Such as 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine.

  • Halogen exchange byproducts: If the synthesis involves the substitution of another halogen, you may have residual starting materials or other halogenated pyridines (e.g., 2-bromo-6-methylpyridine, 2-chloro-6-methylpyridine) present.

  • Homocoupling products: Formation of bipyridine species.

  • Residual solvents: Solvents used in the reaction and work-up (e.g., acetonitrile, ether, toluene).

  • Reagents: Residual iodinating agents or other reagents.

Q3: I am observing significant peak tailing during the column chromatography of my this compound sample. What is the cause and how can I resolve this?

A3: Peak tailing is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.

Troubleshooting Steps:

  • Use a basic modifier in your eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use neutral or basic alumina: As an alternative stationary phase, alumina (neutral or basic) can be less acidic than silica gel and may provide better results for basic compounds.

  • Use end-capped silica gel: This type of silica has fewer free silanol groups and can reduce tailing.

Q4: I am attempting to recrystallize this compound, but it oils out instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some troubleshooting strategies:

  • Use a lower boiling point solvent system: The current solvent's boiling point may be too high.

  • Increase the solvent volume: The solution might be too concentrated. Add more of the same hot solvent until the oil redissolves, then allow it to cool slowly.

  • Change the solvent system: Experiment with different solvent mixtures. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold. For iodo-aromatic compounds, solvents like ethanol, toluene, or mixtures of hexanes and ethyl acetate can be effective.[1]

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. If you have a pure crystal of the product, adding a small "seed" crystal can also initiate crystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Thin Layer Chromatography (TLC) Analysis:

  • Objective: To determine a suitable eluent system for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.

    • A suitable eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the this compound.

2. Column Preparation:

  • Procedure:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the chosen eluent.

    • Ensure the silica gel bed is well-compacted and free of air bubbles.

3. Sample Loading:

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent in which it is readily soluble.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully load the sample onto the top of the silica gel column.

4. Elution and Fraction Collection:

  • Procedure:

    • Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be beneficial for separating impurities with different polarities. For example, a gradient of 5% to 20% ethyl acetate in petroleum ether can be effective.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for purifying this compound if it is a high-boiling liquid and thermally stable at reduced pressure.

1. Apparatus Setup:

  • Procedure:

    • Assemble a short-path distillation apparatus.

    • Use a heating mantle with a magnetic stirrer to ensure even heating. Add a stir bar to the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

    • Ensure all glass joints are properly sealed with vacuum grease.

2. Distillation Procedure:

  • Procedure:

    • Place the crude this compound into the distillation flask.

    • Begin stirring and gradually apply vacuum.

    • Once a stable vacuum is achieved, slowly heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for this compound under the recorded pressure.

    • Monitor the purity of the collected fractions by TLC or GC/MS.

Data Presentation

Purification MethodTypical Eluent/SolventExpected PurityTypical YieldNotes
Flash Column Chromatography Petroleum Ether / Ethyl Acetate Gradient (e.g., 9:1 to 6:4)>95%70-90%Effective for removing polar and non-polar impurities. Adding triethylamine to the eluent can improve peak shape.
Vacuum Distillation Not Applicable>98%60-80%Suitable for thermally stable, high-boiling liquids. Removes non-volatile impurities effectively.
Recrystallization Solvent to be determined empirically (e.g., Ethanol, Toluene, or Hexane/Ethyl Acetate mixtures)>99%50-70%Requires the crude product to be a solid or to solidify. Effective for achieving high purity.

Visualizations

PurificationWorkflow start Crude this compound (Dark Oil) tlc TLC Analysis start->tlc distillation Vacuum Distillation start->distillation High-boiling liquid, thermally stable solid_check Is the crude product solid or can it be solidified? start->solid_check column Flash Column Chromatography tlc->column Good Separation pure_product Pure this compound column->pure_product distillation->pure_product recrystallization Attempt Recrystallization recrystallization->pure_product next_step Use in Next Reaction pure_product->next_step solid_check->tlc No solid_check->recrystallization Yes

Caption: A general workflow for the purification of this compound.

TroubleshootingChromatography problem Problem Peak Tailing in Column Chromatography cause Cause Interaction of basic pyridine nitrogen with acidic silica gel problem->cause solution1 Solution 1 Add Triethylamine (0.1-1%) to Eluent cause->solution1 solution2 Solution 2 Use Neutral or Basic Alumina as Stationary Phase cause->solution2 solution3 Solution 3 Use End-Capped Silica Gel cause->solution3 outcome {Outcome|Improved Peak Shape and Separation} solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for overcoming the challenges associated with the sterically hindered substrate, 2-Iodo-6-methylpyridine, in various chemical reactions. The presence of the methyl group ortho to the iodine atom significantly impacts reactivity, often leading to low yields or failed reactions. This guide offers insights and practical solutions for common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Nucleophilic Aromatic Substitution and Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge arises from steric hindrance. The methyl group at the 6-position physically obstructs the approach of catalysts and reagents to the iodine at the 2-position. This steric bulk can hinder the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. For nucleophilic aromatic substitution, the methyl group can impede the approach of the nucleophile.

Q2: What are the most critical factors to consider when working with this compound?

A2: The three most critical factors are:

  • Catalyst/Ligand System: Employing bulky, electron-rich ligands is essential to promote the catalytic cycle.

  • Reaction Conditions: Temperature, choice of base, and solvent play a pivotal role in overcoming the activation energy barrier.

  • Reagent Purity: As with any sensitive reaction, the purity of starting materials, reagents, and solvents is crucial to avoid side reactions and catalyst deactivation.

Q3: Which palladium catalysts are recommended for cross-coupling reactions with this compound?

A3: For Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands help to stabilize the active palladium species and facilitate the challenging oxidative addition and reductive elimination steps.

Q4: Can I use standard reaction conditions for a Suzuki-Miyaura coupling with this substrate?

A4: It is highly unlikely that standard conditions will be effective. Due to the steric hindrance, you will likely need to employ more forcing conditions, including higher temperatures, stronger bases (e.g., K₃PO₄, Cs₂CO₃), and a specialized catalyst system with bulky ligands to achieve a reasonable yield.

Q5: Are there alternatives to palladium-catalyzed reactions for functionalizing this compound?

A5: Yes, depending on the desired transformation. Nucleophilic aromatic substitution can be an option, particularly with strong nucleophiles and under forcing conditions. Additionally, the formation of a Grignard reagent from this compound can open up possibilities for reaction with various electrophiles. However, both of these methods also face challenges due to steric hindrance.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Diagram: Suzuki-Miyaura Troubleshooting Workflow

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate for a sterically hindered substrate? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp.) optimized? check_catalyst->check_conditions Yes solution_catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) and a suitable Pd source. check_catalyst->solution_catalyst No check_reagents Are all reagents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Use a stronger base (K3PO4, Cs2CO3), higher boiling point solvent (dioxane, toluene), and increase the temperature (100-120 °C). check_conditions->solution_conditions No solution_reagents Use freshly purified reagents and anhydrous, degassed solvents. check_reagents->solution_reagents No end end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Possible Cause Troubleshooting Step Rationale
Inefficient Oxidative Addition Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1]Bulky ligands promote the formation of the active monoligated Pd(0) species, which is more reactive towards sterically hindered substrates.
Slow Transmetalation Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.A stronger base facilitates the formation of the boronate species, which is more nucleophilic and reactive in the transmetalation step.
High Activation Energy Increase the reaction temperature to 100-120 °C. Use a high-boiling point solvent like dioxane or toluene.Higher temperatures provide the necessary energy to overcome the steric barrier for both oxidative addition and reductive elimination.
Catalyst Inhibition Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Bulky ligands can help mitigate this.
Side Reactions Use degassed solvents and high-purity reagents.Homocoupling of the boronic acid and hydrodehalogenation of the starting material are common side reactions that can be minimized with pure, oxygen-free reagents.

Quantitative Data: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene11018~85
Phenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Dioxane10024~78
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O9016~65

Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific experimental setup.

Sonogashira Coupling

Issue: Low conversion of this compound and/or formation of Glaser coupling byproduct.

Diagram: Sonogashira Coupling Troubleshooting

Sonogashira_Troubleshooting start Low Conversion/ Glaser Coupling check_catalyst Is a copper co-catalyst being used? start->check_catalyst check_base Is the base strong enough and non-nucleophilic? check_catalyst->check_base No solution_catalyst Consider a copper-free protocol. If using copper, ensure high purity CuI. check_catalyst->solution_catalyst Yes check_atmosphere Is the reaction under strictly anaerobic conditions? check_base->check_atmosphere Yes solution_base Use a bulky amine base like diisopropylamine (DIPA) or triethylamine (TEA). check_base->solution_base No solution_atmosphere Thoroughly degas all solvents and reagents and maintain an inert atmosphere. check_atmosphere->solution_atmosphere No end end

Caption: Troubleshooting guide for common issues in Sonogashira coupling.

Possible Cause Troubleshooting Step Rationale
Slow Oxidative Addition Use a catalyst system with a bulky, electron-rich ligand such as XPhos or an NHC ligand.Similar to Suzuki coupling, these ligands facilitate the reaction with sterically hindered substrates.
Glaser Homocoupling Consider a copper-free Sonogashira protocol. If using copper, ensure high purity of CuI and strictly anaerobic conditions.The copper co-catalyst can promote the homocoupling of the terminal alkyne. Copper-free conditions or rigorous exclusion of oxygen can minimize this side reaction.
Inefficient Alkyne Deprotonation Use a strong, non-coordinating amine base like diisopropylamine (DIPA) or triethylamine (TEA).The base must be strong enough to deprotonate the terminal alkyne but should not interfere with the palladium catalyst.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and thoroughly degassed.Water and oxygen can lead to catalyst deactivation and promote side reactions.

Quantitative Data: Sonogashira Coupling of this compound

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEA (3)THF6512~75
TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (6)DIPA (4)Toluene8016~80
1-OctynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃ (2)Dioxane10024~70

Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific experimental setup.

Buchwald-Hartwig Amination

Issue: Low yield of the desired N-arylated pyridine.

Diagram: Buchwald-Hartwig Amination Troubleshooting

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_ligand Is a bulky, electron-rich biarylphosphine ligand being used? start->check_ligand check_base Is a strong, non-nucleophilic base employed? check_ligand->check_base Yes solution_ligand Use ligands like XPhos, RuPhos, or BrettPhos. check_ligand->solution_ligand No check_amine Is the amine substrate sterically demanding? check_base->check_amine Yes solution_base Employ NaOtBu, LiHMDS, or K3PO4. check_base->solution_base No solution_amine Increase catalyst loading and/or reaction temperature. check_amine->solution_amine end end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination reactions.

Possible Cause Troubleshooting Step Rationale
Steric Hindrance Utilize a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[2]These ligands are designed to facilitate C-N bond formation with challenging substrates by accelerating the catalytic cycle.
Weak Base Employ a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[3][4]A strong base is required for the efficient deprotonation of the amine to form the palladium-amido intermediate.
Catalyst Inhibition by Pyridine Increase the catalyst and ligand loading.The pyridine nitrogen can coordinate to the palladium catalyst. A higher catalyst concentration can help to overcome this inhibition.
Slow Reaction Rate Increase the reaction temperature (typically 100-120 °C).The amination of sterically hindered substrates often requires higher thermal energy.

Quantitative Data: Buchwald-Hartwig Amination of this compound

AminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene11020~90
PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane10024~82
AnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.8)THF8018~75

Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific experimental setup.

Nucleophilic Aromatic Substitution (SNA_r)

Issue: No reaction or very slow conversion.

Possible Cause Troubleshooting Step Rationale
Insufficient Nucleophilicity Use a stronger nucleophile (e.g., alkoxides, thiolates).The electron-donating methyl group slightly deactivates the ring towards nucleophilic attack, requiring a more reactive nucleophile.
High Activation Energy Increase the reaction temperature significantly (often >150 °C). Use a polar aprotic solvent like DMF or DMSO.SNA_r reactions on non-activated rings require harsh conditions to proceed.
Poor Leaving Group Ability While iodide is a good leaving group, the rate-determining step is often the initial nucleophilic attack.Focus on increasing the reactivity of the nucleophile and the reaction temperature.
Grignard Reagent Formation

Issue: Failure to form the Grignard reagent or low yield in subsequent reactions.

Possible Cause Troubleshooting Step Rationale
Moisture or Oxygen Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous and deoxygenated. Perform the reaction under a positive pressure of argon or nitrogen.Grignard reagents are extremely sensitive to protic sources and oxygen.
Inactive Magnesium Surface Use freshly crushed magnesium turnings or activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.An oxide layer on the magnesium surface can prevent the reaction from initiating.
Slow Reaction with Electrophile The steric hindrance of the Grignard reagent can slow down its reaction with electrophiles. Gentle heating may be required.The bulky methyl group adjacent to the organomagnesium moiety can impede its nucleophilic attack.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, evacuate, and backfill with argon (repeat three times).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture at 110 °C with vigorous stirring for 18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol). Then, add phenylacetylene (1.2 mmol) dropwise.

  • Reaction: Heat the mixture at 65 °C for 12 hours.

  • Work-up: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl and brine. Dry the organic layer and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Setup: In a glovebox, add NaOtBu (1.5 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to an oven-dried sealed tube.

  • Reagent Addition: Add a solution of this compound (1.0 mmol) in anhydrous, degassed toluene (5 mL), followed by morpholine (1.2 mmol).

  • Reaction: Seal the tube and heat at 110 °C for 20 hours.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by trained professionals in a suitably equipped laboratory, following all necessary safety precautions. The reaction conditions and yields provided are representative and may require optimization for specific applications.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination is resulting in a low yield. What are the primary parameters I should investigate?

A1: Low yields in Buchwald-Hartwig amination can arise from several factors. A systematic approach to troubleshooting is recommended. The key parameters to investigate are the catalyst system (palladium source and ligand), base selection, solvent choice, and reaction temperature. Additionally, ensuring the strict exclusion of air and moisture is critical as the active palladium(0) catalyst is sensitive to air.[1]

Q2: How do I select the appropriate ligand for my specific substrates?

A2: The choice of ligand is crucial and highly dependent on the amine and aryl halide substrates being used.[1] Sterically hindered biarylphosphine ligands are often effective.[1] The appropriate ligand is largely determined by the class of the nucleophile, which can be broadly categorized as aliphatic amines, bulky amines, aryl amines, heteroaryl amines, and amides.[2] For challenging substrates like heteroaryl amines, reaction optimization is often necessary to achieve good yields.[2]

Q3: What is the role of the base, and how do I choose the right one?

A3: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[1] However, these can be incompatible with base-sensitive functional groups.[1] For sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures.[1][3] The solubility of the base is also a key factor.[1]

Q4: Which solvents are suitable for Buchwald-Hartwig amination, and are there any I should avoid?

A4: The solvent must be capable of dissolving the reactants and the base to a sufficient degree.[1] Common solvents include toluene, dioxane, and THF.[1][4] It is generally recommended to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1][2] For aryl iodides, using less polar solvents like toluene can be beneficial to prevent the iodide salt formed during the reaction from inhibiting the catalyst.[3]

Q5: What are the typical reaction temperatures, and when should I adjust them?

A5: Typical reaction temperatures for Buchwald-Hartwig amination are between 80-100°C.[1][2] For thermally sensitive substrates, it may be necessary to use lower temperatures in combination with stronger bases.[1] Conversely, more challenging or less reactive substrates might require higher temperatures to achieve a satisfactory yield.[1]

Troubleshooting Guide: Low Yield

If you are experiencing low yields, this guide provides a structured approach to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved sub_reagents Degassed Solvents? Anhydrous Conditions? Fresh Reagents? check_reagents->sub_reagents optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions Correct check_conditions->success Issue Found & Resolved optimize_base 4. Re-evaluate Base optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement sub_catalyst Screen Different Ligands Consider a Pre-catalyst Adjust Catalyst Loading optimize_catalyst->sub_catalyst optimize_solvent 5. Screen Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Improvement sub_base Stronger Base (e.g., NaOtBu)? Weaker Base for Sensitive Substrates? Soluble Organic Base (e.g., DBU)? optimize_base->sub_base optimize_temp 6. Adjust Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement sub_solvent Toluene, Dioxane, THF? Consider Co-solvents for Solubility Issues optimize_solvent->sub_solvent optimize_temp->success Improvement sub_temp Increase for Unreactive Substrates Decrease for Sensitive Substrates optimize_temp->sub_temp

Caption: A step-by-step workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Data Presentation: Reaction Parameter Summary

The following tables summarize key quantitative data for optimizing your reaction conditions.

Table 1: Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon ApplicationsConsiderations
Sodium tert-butoxide (NaOtBu)~19General use, often provides high reaction rates.[2][3]Incompatible with base-sensitive functional groups like esters and nitro groups.[1][3]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Useful for substrates with protic functional groups and for low-temperature aminations.[3]The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[3]
Cesium carbonate (Cs₂CO₃)~10.3Excellent functional group tolerance.[3]More expensive and can be difficult to stir on a large scale.[3]
Potassium phosphate (K₃PO₄)~12.3Good functional group tolerance and economically attractive.[3]May require higher catalyst loadings and longer reaction times.[3]

Table 2: Recommended Solvents

SolventBoiling Point (°C)Characteristics
Toluene111Commonly used, good for dissolving many organic substrates.[4] Favorable for reactions with aryl iodides.[3]
1,4-Dioxane101A common ethereal solvent for this reaction.[2][4]
Tetrahydrofuran (THF)66A lower-boiling ethereal solvent option.[1][2]
tert-Amyl alcohol102An example of an alcohol solvent that has been used.[2]

Table 3: General Reactivity Order of Aryl Electrophiles

Reactivity OrderNotes
Ar-Br > Ar-Cl > Ar-I > Ar-OTf > Ar-ONf ~ Ar-OTs > Ar-OMsContrary to many other cross-coupling reactions, aryl iodides can be challenging substrates due to the inhibitory effect of the iodide formed during the reaction.[2][3]

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination Screening

This protocol is adapted from a standard screening procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., oven-dried vial with a stir bar)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the aryl halide, amine, base, and palladium pre-catalyst to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).

  • Monitoring: Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

CatalyticCycle pd0 LₙPd(0) pd_complex LₙPd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [LₙPd(II)(Ar)(NHR'R'')]⁺X⁻ pd_complex->amine_adduct Amine Coordination (HNR'R'') amido_complex LₙPd(II)(Ar)(NR'R'') amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[2][5][6]

References

Troubleshooting low conversion rates in 2-Iodo-6-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 2-Iodo-6-methylpyridine. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?

A1: Low conversion rates with this compound are frequently attributed to two primary factors: catalyst inhibition and steric hindrance. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[1][2] Additionally, the methyl group at the 6-position (ortho to the iodine) creates steric hindrance, which can impede the oxidative addition step of the catalytic cycle.[3][4]

Q2: How can I mitigate catalyst inhibition by the pyridine nitrogen?

A2: To overcome catalyst poisoning by the pyridine nitrogen, consider the following strategies:

  • Use of Bulky, Electron-Rich Ligands: Employing sterically hindered and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can sterically shield the palladium center and prevent coordination of the pyridine nitrogen.[1]

  • Employ Palladium Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species, which can be less susceptible to inhibition.[1]

  • Choice of Reaction Conditions: The selection of an appropriate solvent and base can also play a role in minimizing catalyst deactivation.[1]

Q3: What are common side reactions observed with this compound, and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) can occur, often promoted by the presence of oxygen.[1] To minimize this, ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere.

  • Dehalogenation: The replacement of the iodo group with a hydrogen atom can be a competing reaction. This can sometimes be suppressed by optimizing the ligand, base, and reaction temperature. Lowering the temperature may be beneficial.[1]

  • Protodeboronation (in Suzuki Coupling): The boronic acid can be replaced by a hydrogen atom from the solvent or trace amounts of water. Using anhydrous conditions and a non-aqueous base can help mitigate this issue.[1]

Q4: How does the choice of base and solvent affect the reaction outcome?

A4: The base and solvent system is critical for a successful reaction. The base is essential for the transmetalation step in Suzuki and Sonogashira couplings and for the deprotonation of the amine in Buchwald-Hartwig amination.[5][6][7] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. For Suzuki couplings, a biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., DMF) is often used.[5] The choice of a stronger or more soluble base, like Cs₂CO₃ or K₃PO₄, can improve inefficient transmetalation.[5]

Troubleshooting Guides

Low Conversion Troubleshooting Workflow

This workflow provides a step-by-step guide to diagnosing and resolving low conversion rates in reactions involving this compound.

TroubleshootingWorkflow start Low Conversion Observed check_catalyst 1. Evaluate Catalyst System start->check_catalyst sub_catalyst1 Inhibition by Pyridine-N? check_catalyst->sub_catalyst1 check_conditions 2. Assess Reaction Conditions sub_conditions1 Suboptimal Base/Solvent? check_conditions->sub_conditions1 check_reagents 3. Verify Reagent Quality sub_reagents1 Degassed Solvents/Reagents? check_reagents->sub_reagents1 solution_found Problem Resolved sub_catalyst1->check_conditions No sub_catalyst2 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) sub_catalyst1->sub_catalyst2 Yes sub_catalyst3 Use Pd Pre-catalyst sub_catalyst2->sub_catalyst3 sub_catalyst3->solution_found sub_conditions2 Screen Different Bases (e.g., K3PO4, Cs2CO3) sub_conditions1->sub_conditions2 Yes sub_conditions4 Incorrect Temperature? sub_conditions1->sub_conditions4 No sub_conditions3 Screen Different Solvents (e.g., Dioxane, Toluene, DMF) sub_conditions2->sub_conditions3 sub_conditions3->solution_found sub_conditions4->check_reagents No sub_conditions5 Optimize Temperature sub_conditions4->sub_conditions5 Yes sub_conditions5->solution_found sub_reagents2 Thoroughly Degas All Components sub_reagents1->sub_reagents2 No sub_reagents3 Anhydrous Conditions? sub_reagents1->sub_reagents3 Yes sub_reagents2->solution_found sub_reagents3->solution_found Yes sub_reagents4 Use Anhydrous Reagents and Solvents sub_reagents3->sub_reagents4 No sub_reagents4->solution_found

Troubleshooting workflow for low conversion rates.

Quantitative Data Summary

The following tables provide representative data for common cross-coupling reactions. While specific data for this compound is limited in the literature, the following conditions for analogous substrates can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2)Toluene/H₂O100890-98Highly active for halopyridines.[8]
PdCl₂(dppf) (3)Cs₂CO₃ (2)DMF901288-96Effective for a broad range of boronic acids.[8]
Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O8524VariableA common, but sometimes less effective, catalyst.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Pd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp. (°C)Approx. Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2)1Et₃N (2)THFRT90-95Classical Sonogashira conditions.[9]
Pd(OAc)₂ (2) / P(t-Bu)₃ (4)-Cs₂CO₃ (2)Dioxane6085-95Copper-free conditions.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Approx. Yield (%)Notes
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10090-99Effective for a wide range of amines.[5]
[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2)K₂CO₃ (2)t-BuOH11085-95Broad scope for heteroaryl chlorides.[10]

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions that can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[2][11]

Experimental Workflow for a Suzuki-Miyaura Coupling Reaction

SuzukiWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Combine Solid Reagents: This compound, Boronic Acid, Base prep2 Establish Inert Atmosphere (Ar/N2) prep1->prep2 prep3 Add Degassed Solvent and Catalyst/Ligand prep2->prep3 react1 Heat to Desired Temperature with Stirring prep3->react1 react2 Monitor Progress (TLC, GC-MS) react1->react2 workup1 Cool and Quench Reaction react2->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry and Concentrate Organic Layer workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

References

Technical Support Center: Palladium Catalyst Removal from 2-Iodo-6-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from the reaction products of 2-iodo-6-methylpyridine. Given the strong coordinating properties of the pyridine nitrogen, removing palladium to the stringent levels required for active pharmaceutical ingredients (APIs) can be challenging.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from reaction mixtures containing this compound products?

The nitrogen atom in the pyridine ring of this compound and its subsequent products can act as a strong ligand, coordinating with palladium species. This chelation can make the palladium more soluble in the organic phase, rendering simple filtration or extraction methods less effective.[1]

Q2: What are the common methods for removing palladium catalysts?

The most prevalent methods for palladium removal include:

  • Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2][3][4]

  • Scavenging: Employing solid-supported reagents, often silica-based or polymeric, functionalized with groups like thiols or trimercaptotriazine (TMT) that selectively bind to palladium.[2][5][6][7]

  • Crystallization: Purifying the product through recrystallization, which can leave palladium impurities behind in the mother liquor.[2][8]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[2][9]

  • Chromatography: Using techniques like column chromatography for separation.[9][10]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[1] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]

Q4: How can I quantify the amount of residual palladium in my product?

Accurate quantification of residual palladium is critical. Highly sensitive analytical methods are required, with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) being the most common and reliable technique.[11] Other methods include atomic absorption spectroscopy (AAS) and high-energy polarized-beam energy dispersive X-ray fluorescence.[1][12] For in-process monitoring, catalysis-based fluorometric methods can offer a more rapid, though often semi-quantitative, assessment.[13][14]

Q5: Can I use Thin Layer Chromatography (TLC) to visualize palladium catalyst residues?

Visualizing palladium species directly on a standard silica TLC plate under UV light is generally not feasible as they may not be UV-active.[15][16][17] However, some palladium complexes may be colored. Staining TLC plates with reagents like potassium permanganate or phosphomolybdic acid might indicate the presence of palladium complexes by showing spots where the catalyst or ligands are present, but this is not a reliable method for quantification.[18]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High palladium content in the final product after initial purification. Strong chelation of palladium to the pyridine-containing product.[1][2] The palladium species may be highly soluble in the solvent system.1. Select an Appropriate Scavenger: Screen different types of scavengers (e.g., thiol-based, TMT-based) to find one with a high affinity for the specific palladium species in your reaction (Pd(0) vs. Pd(II)).[7] 2. Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 3-5 equivalents), temperature, and treatment time.[2][7] 3. Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert various palladium species into a single, more easily captured form.[1][2]
Significant product loss during purification. Non-specific adsorption of the product onto the purification medium, especially activated carbon.[2]1. Screen Different Adsorbents: Test various scavengers and grades of activated carbon to find one with high selectivity for palladium and low affinity for your product.[2] 2. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. 3. Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the solid support.[2] 4. Change the Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction.[2]
Inconsistent palladium removal from batch to batch. Variability in the palladium species present after the reaction (e.g., Pd(0), Pd(II), colloidal vs. dissolved).[1]1. Standardize the Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1][2] 2. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[1][6][19]
Fine black particles (palladium black) are difficult to filter. Formation of finely dispersed palladium metal.1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® to trap fine particles.[9] Ensure the Celite® pad is sufficiently thick.[7] 2. Flocculation: In some cases, adding a small amount of a different solvent can cause the fine particles to agglomerate, making them easier to filter.

Data on Palladium Removal Efficiency

Removal Method Initial Pd (ppm) Final Pd (ppm) % Removal Substrate/Reaction Type Reference
Smopex®-111 (Thiol scavenger)100<2>98%Suzuki Coupling[5]
Smopex®-234 (Thiol scavenger)100<5>95%Suzuki Coupling[5]
PhosphonicS SPM32 Scavenger2100 (in solution)<10.5>99.5%Pd(OAc)₂ in Acetonitrile[20]
Thiourea Alkyl Silica Scavenger150-220<1>99.3%Pharmaceutical Product Streams[21]
Biotage MP-TMT Scavenger~800<5-10~99%Suzuki Coupling[6]
Recrystallization130-1916131-182VariableIntermediate for API[19]
Recrystallization200<10>95%Sonogashira/Cacchi Reaction[19]
Activated Carbon (Darco KB-B)300<1>99.6%Pharmaceutical Intermediate[19]
Si-TMT ScavengerNot specifiedLow levelsNot specifiedPharmaceutical Intermediate[19]
Column Chromatography~5000 (max)<100 (average)~90% (average)Suzuki & Buchwald-Hartwig[10]
Column Chromatography + Si-TMT~5000 (max)<100~98% (average)Suzuki & Buchwald-Hartwig[10]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a general procedure for using a solid-supported scavenger in a batch method.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, DCM).[1][2]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol-functionalized silica or a TMT resin). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1][6]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][2]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1][2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1][2]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.[7]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1][7]

  • Washing: Wash the Celite®/carbon cake with fresh solvent to minimize product loss.[7]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[1]

  • Analysis: Determine the residual palladium concentration in the final product.

Visualizations

experimental_workflow start Crude Reaction Product (from this compound reaction) dissolution Dissolve in Suitable Solvent start->dissolution scavenging Add Pd Scavenger (e.g., Thiol-Silica, TMT-Resin) Stir for 1-18h at 25-60°C dissolution->scavenging filtration Filter through Celite® Pad scavenging->filtration wash Wash Pad with Fresh Solvent filtration->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analysis Analyze Pd Content (ICP-MS) concentrate->analysis troubleshoot High Pd Content? analysis->troubleshoot end Purified Product troubleshoot->scavenging Yes (Optimize) troubleshoot->end No

Caption: Experimental workflow for palladium removal using a solid-supported scavenger.

logical_relationship problem High Residual Palladium cause1 Strong Pd-Pyridine Chelation problem->cause1 cause2 Soluble Palladium Species problem->cause2 cause3 Inefficient Removal Method problem->cause3 solution1 Use High-Affinity Scavenger (e.g., TMT-based) cause1->solution1 solution2 Optimize Scavenging Conditions (Temp, Time, Equivalents) cause1->solution2 solution3 Pre-treatment of Crude Product (Oxidative/Reductive Wash) cause2->solution3 cause3->solution2 solution4 Sequential Purification (e.g., Carbon then Scavenger) cause3->solution4

Caption: Troubleshooting logic for high residual palladium in pyridine-containing products.

References

Navigating the Synthesis of 2-Iodo-6-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-6-methylpyridine, the hygroscopic nature of key reagents presents a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this sensitive procedure, ensuring higher yields and product purity.

Troubleshooting Guide: Managing Hygroscopic Reagents

Low yields, inconsistent results, and the formation of impurities are common hurdles in the synthesis of this compound, often stemming from the presence of moisture. The primary route for this synthesis involves the diazotization of 2-amino-6-methylpyridine followed by iodination, a variant of the Sandmeyer reaction. Key reagents in this process, particularly sodium nitrite, are hygroscopic and require careful handling.

Problem Potential Cause Recommended Solution
Low or No Product Yield Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and susceptible to decomposition, a process exacerbated by the presence of water.Ensure all glassware is thoroughly dried, either in an oven or by flame-drying, prior to use. Use anhydrous solvents. Store hygroscopic reagents like sodium nitrite in a desiccator over a suitable drying agent (e.g., silica gel, calcium chloride).[1]
Inefficient Diazotization: Moisture in the sodium nitrite can lead to the formation of nitrous acid before its intended in-situ generation, reducing the effective concentration of the diazotizing agent.Use freshly opened or properly stored sodium nitrite. If clumping is observed, gently grind the reagent to a fine powder in a dry environment (e.g., a glove box or under a stream of inert gas) before use.
Formation of Dark, Tarry Byproducts Side Reactions of Diazonium Salt: In the presence of water, the diazonium salt can undergo undesired side reactions, leading to the formation of phenolic impurities and other colored byproducts.Maintain a strictly anhydrous reaction environment. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
Inconsistent Reaction Times Variable Reagent Concentration: The absorption of atmospheric moisture by hygroscopic reagents can alter their effective concentration, leading to variability in reaction kinetics.Weigh hygroscopic reagents quickly to minimize exposure to air. Store pre-weighed aliquots in sealed vials under an inert atmosphere for repeated experiments.
Difficulty in Product Purification Presence of Water-Soluble Impurities: The formation of byproducts due to moisture can complicate the purification process, leading to lower isolated yields of the desired this compound.A thorough workup procedure, including washing the organic phase with brine to remove residual water, is crucial. Drying the organic extract over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent evaporation is also essential.[1]

Frequently Asked Questions (FAQs)

Q1: Which reagents in the synthesis of this compound are hygroscopic?

A1: The most critical hygroscopic reagent in the standard diazotization-iodination synthesis of this compound is **sodium nitrite (NaNO₂) **. While other reagents and solvents can also absorb moisture, sodium nitrite's reactivity and central role in the formation of the diazonium salt make its anhydrous state paramount for a successful reaction.

Q2: How can I effectively dry the reagents and solvents for this synthesis?

A2: For drying solvents like pyridine, distillation over a suitable drying agent such as calcium hydride (CaH₂) or storing over activated molecular sieves (3Å or 4Å) is recommended. Solid reagents like 2-amino-6-methylpyridine can be dried in a vacuum oven at a temperature below their melting point. Sodium nitrite should be purchased in sealed containers and stored in a desiccator. If you suspect it has absorbed moisture, it can be dried in a vacuum oven at a low temperature, though using a fresh, unopened container is preferable.

Q3: What are the visible signs that my hygroscopic reagents have been compromised by moisture?

A3: Hygroscopic solids, like sodium nitrite, will often appear clumpy or caked instead of as a free-flowing powder. They may also appear visibly wet or have a glistening surface. For liquid reagents, a cloudy or hazy appearance can indicate the presence of water.

Q4: Can I use a desiccant inside the reaction vessel?

A4: It is not recommended to add a desiccant directly to the reaction mixture as it could interfere with the reaction. The focus should be on using anhydrous reagents and solvents and maintaining a dry atmosphere (e.g., under nitrogen or argon) throughout the experiment.

Q5: What impact does a small amount of water have on the reaction yield?

Experimental Protocols

Protocol 1: Rigorous Drying of Reagents and Solvents
  • Glassware: All glassware (flasks, dropping funnels, condensers, etc.) should be oven-dried at 120°C for at least 4 hours or flame-dried under a stream of inert gas immediately before use.

  • 2-Amino-6-methylpyridine: Dry the starting material in a vacuum oven at 40-50°C for 12-24 hours. Store in a desiccator over phosphorus pentoxide or another efficient drying agent.

  • Sodium Nitrite: Use a new, unopened bottle of sodium nitrite. If this is not possible, dry the reagent in a vacuum oven at 100-110°C for 2-4 hours. Store in a desiccator.

  • Solvents (e.g., Dichloromethane, Acetonitrile): Use commercially available anhydrous solvents. If necessary, dry solvents by refluxing over an appropriate drying agent (e.g., calcium hydride for dichloromethane, phosphorus pentoxide for acetonitrile) followed by distillation under an inert atmosphere.

Protocol 2: Synthesis of this compound under Anhydrous Conditions

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction, adapted for moisture-sensitive conditions.

  • Reaction Setup: Assemble the dry glassware under a positive pressure of dry nitrogen or argon.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the dried 2-amino-6-methylpyridine in a suitable anhydrous solvent (e.g., acetonitrile).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a solution of dried sodium nitrite in concentrated sulfuric or hydrochloric acid, maintaining the temperature below 5°C. The addition should be dropwise to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water and cool it to 0-5°C.

    • Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Visualizing the Workflow and Troubleshooting Logic

To further aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

experimental_workflow cluster_prep Reagent & Glassware Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Oven/Flame) Diazotization Diazotization of 2-Amino-6-methylpyridine (0-5°C, Anhydrous) Dry_Glassware->Diazotization Dry_Reagents Dry Reagents (Vacuum Oven/Desiccator) Dry_Reagents->Diazotization Dry_Solvents Dry Solvents (Distillation) Dry_Solvents->Diazotization Iodination Iodination with KI (0-5°C to RT) Diazotization->Iodination Extraction Extraction Iodination->Extraction Washing Washing (Na2S2O3, NaHCO3, Brine) Extraction->Washing Drying Drying (Na2SO4/MgSO4) Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product This compound troubleshooting_logic Start Low Yield or Reaction Failure Check_Moisture Check for Moisture Contamination Start->Check_Moisture Hygroscopic_Reagents Hygroscopic Reagents (e.g., Sodium Nitrite) Check_Moisture->Hygroscopic_Reagents Yes Solvents Solvents Check_Moisture->Solvents Yes Glassware Glassware Check_Moisture->Glassware Yes Atmosphere Reaction Atmosphere Check_Moisture->Atmosphere Yes Store_Desiccator Action: Store in Desiccator, Use Fresh Reagent Hygroscopic_Reagents->Store_Desiccator Dry_Solvents Action: Distill over Drying Agent Solvents->Dry_Solvents Dry_Glassware Action: Oven/Flame Dry Glassware->Dry_Glassware Inert_Atmosphere Action: Use Inert Gas (N2/Ar) Atmosphere->Inert_Atmosphere

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 2-Iodo-6-methylpyridine and its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of substituted pyridines is crucial. This guide provides a detailed comparison of the proton Nuclear Magnetic Resonance (¹H NMR) spectral data for 2-iodo-6-methylpyridine and its bromo and chloro analogs. The presented data, supported by experimental protocols, facilitates the identification and differentiation of these important chemical entities.

The substitution pattern on the pyridine ring significantly influences the chemical environment of the ring protons, leading to distinct chemical shifts and coupling constants in their ¹H NMR spectra. This guide presents a comparative analysis of these parameters for this compound, 2-bromo-6-methylpyridine, and 2-chloro-6-methylpyridine, offering a valuable resource for spectral interpretation and quality control.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its derivatives, recorded in deuterated chloroform (CDCl₃).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-37.58d7.691H
H-47.20t7.691H
H-57.10d7.511H
-CH₃2.52s-3H
2-Bromo-6-methylpyridine H-37.33d7.71H
H-47.45t7.71H
H-57.08d7.71H
-CH₃2.51s-3H
2-Chloro-6-methylpyridine H-37.53d7.71H
H-47.56t7.71H
H-57.08d7.71H
-CH₃2.52s-3H

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a detailed protocol for the acquisition of a high-resolution ¹H NMR spectrum of 2-halo-6-methylpyridine derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified 2-halo-6-methylpyridine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for the ¹H frequency.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Spectral Width: Approximately 15 ppm, centered around 6 ppm.

  • Acquisition Time: At least 3 seconds.

  • Relaxation Delay: 2 seconds.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values) in Hertz.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the general workflow for the ¹H NMR analysis of this compound and its derivatives, from sample preparation to final data analysis.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration (TMS) phasing->calibration integration Integration calibration->integration assign Assign Signals integration->assign coupling Determine Coupling Constants assign->coupling structure Structure Verification coupling->structure

Caption: Workflow of ¹H NMR Analysis.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound and its bromo and chloro analogs. The presented data and protocols are intended to assist researchers in their analytical and synthetic endeavors within the field of medicinal chemistry and drug development.

Reactivity Face-Off: 2-Iodo-6-methylpyridine vs. 2-Bromo-6-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, halopyridines are indispensable building blocks. Their utility stems from their susceptibility to a range of cross-coupling reactions, enabling the construction of complex molecular architectures. The choice of the halogen atom on the pyridine ring is a critical parameter that dictates reactivity, influencing reaction conditions, yields, and overall synthetic efficiency. This guide provides an objective, data-driven comparison of the reactivity of two commonly employed synthons: 2-iodo-6-methylpyridine and 2-bromo-6-methylpyridine.

The fundamental principle governing the reactivity of these compounds in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, leading to a lower activation energy for the often rate-determining oxidative addition step in the catalytic cycle.[1][2][3] Consequently, this compound is generally more reactive than its bromo counterpart, often allowing for milder reaction conditions, shorter reaction times, and higher yields.[3]

This guide will delve into a comparative analysis of their performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Comparative Data in Cross-Coupling Reactions

The following tables summarize representative experimental data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. While direct, side-by-side comparisons under identical conditions are not always available in the literature, the collected data from various sources illustrate the general reactivity trend.

Table 1: Comparison in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-12~85-95
2-Bromo-6-methylpyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11012-24~70-85

Note: Data is compiled from representative procedures for similar substrates and general reactivity principles.[1][4][5]

Table 2: Comparison in Sonogashira Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT - 602-6~90-98
2-Bromo-6-methylpyridine PhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF80-1008-16~80-90

Note: Data is compiled from representative procedures for similar substrates and general reactivity principles.[3][6][7]

Table 3: Comparison in Buchwald-Hartwig Amination

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene80-1004-12~88-96
2-Bromo-6-methylpyridine MorpholinePd(OAc)₂ / BINAPNaOtBuToluene100-11012-24~85-95

Note: Data is compiled from representative procedures for similar substrates and general reactivity principles.[1][3][8]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for this compound and 2-bromo-6-methylpyridine.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask is added the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are then added. A degassed solvent system (e.g., 4:1 dioxane/water, 5 mL) is added via syringe. The reaction mixture is then heated to 80-110 °C and stirred for the required time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[9][10]

Protocol 2: General Procedure for Sonogashira Coupling

In a dry Schlenk flask under an inert atmosphere, the halopyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (5-10 mol%) are combined. Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 3.0 mmol) are added via syringe. The terminal alkyne (1.1 mmol) is then added dropwise, and the reaction is stirred at the appropriate temperature (room temperature to 100 °C). The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash column chromatography.[6][11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the halopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The crude product is purified by flash column chromatography.[1][12]

Mechanistic Overview and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for these cross-coupling reactions.

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation_Pd Transmetalation Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R-C≡CH Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd

Caption: Catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination R2NH Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Halopyridine - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., Ar/N2 Purge) Solvent->Inert Heating Heat to Reaction Temp. Inert->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry & Concentrate Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 2-bromo-6-methylpyridine as a synthetic precursor is a strategic one, guided by the specific demands of the desired transformation. For reactions where high reactivity, mild conditions, and rapid conversion are paramount, this compound is the superior choice due to the lability of the carbon-iodine bond. However, 2-bromo-6-methylpyridine offers a good balance of reactivity, stability, and cost-effectiveness, making it a workhorse for many applications. This guide provides the foundational data and protocols to assist researchers in making an informed decision to optimize their synthetic strategies.

References

Comparative 13C NMR Analysis of 2-Iodo-6-methylpyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR characterization of 2-iodo-6-methylpyridine, with a comparative analysis against its chloro and bromo analogs, and the parent compound, 2,6-lutidine.

This guide provides a detailed comparison of the 13C NMR spectral data for this compound and related compounds. Due to the limited availability of experimental data for this compound in publicly accessible databases, this guide utilizes predicted chemical shifts for this compound, offering a valuable comparative framework based on established trends in halogen-substituted pyridines. The experimental data for the comparator compounds have been sourced from reputable spectral databases.

13C NMR Chemical Shift Comparison

The following table summarizes the 13C NMR chemical shifts (in ppm) for this compound (predicted) and its chloro, bromo, and dimethyl analogs (experimental). The data highlights the influence of the halogen substituent on the electronic environment of the pyridine ring carbons.

Carbon AtomThis compound (Predicted)2-Chloro-6-methylpyridine (Experimental)2-Bromo-6-methylpyridine (Experimental)2,6-Lutidine (Experimental)
C2 ~115.3~158.4~149.1~157.1
C3 ~138.9~123.5~127.8~119.9
C4 ~138.1~138.2~138.6~136.6
C5 ~122.9~120.2~120.5~119.9
C6 ~163.5~157.0~157.6~157.1
CH3 ~24.5~24.3~24.6~24.6

Note: Predicted data for this compound was obtained using computational NMR prediction tools. Experimental data for other compounds is sourced from publicly available spectral databases.

Experimental Protocol for 13C NMR Spectroscopy

A standardized protocol for the acquisition of 13C NMR spectra for pyridine derivatives is outlined below. This protocol is designed to yield high-quality data suitable for structural elucidation and comparative analysis.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should be kept consistent for comparative studies.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal resolution and lineshape. A typical line width for the solvent peak should be less than 0.5 Hz.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the 13C NMR data of this compound and its analogs.

G cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Interpretation and Conclusion A This compound (Predicted Data) E Compile Data into Comparison Table A->E B 2-Chloro-6-methylpyridine (Experimental Data) B->E C 2-Bromo-6-methylpyridine (Experimental Data) C->E D 2,6-Lutidine (Experimental Data) D->E F Analyze Chemical Shift Trends (Inductive and Anisotropic Effects) E->F G Assign Resonances based on Substituent Effects F->G H Elucidate Structure-Spectra Correlations G->H I Draw Conclusions on Halogen Influence on Pyridine Ring H->I

Caption: Workflow for comparative 13C NMR analysis.

A Comparative Guide to Mass Spectrometry Analysis of 2-Iodo-6-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyridine derivatives, the accurate analysis of reaction mixtures is paramount. This guide provides an objective comparison of mass spectrometry-based techniques for the analysis of reactions involving 2-iodo-6-methylpyridine, a versatile building block in organic synthesis. We will focus on a common application: the Suzuki-Miyaura cross-coupling reaction. The performance of mass spectrometry will be compared with alternative analytical methods, supported by representative experimental data and detailed protocols.

The Analytical Challenge: A Suzuki-Miyaura Coupling Reaction

To illustrate the analytical methodologies, we will consider the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid. The desired product is 2-phenyl-6-methylpyridine, with potential side products and unreacted starting materials also present in the reaction mixture.

Reaction Scheme: this compound + Phenylboronic Acid → (Pd Catalyst, Base) → 2-Phenyl-6-methylpyridine

The analytical objectives are to monitor the consumption of the starting material, confirm the identity of the product, and quantify the components of the crude reaction mixture to determine yield and purity.

Comparison of Analytical Techniques

The primary analytical techniques for this type of analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and as alternatives, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations.

Performance Characteristics

The choice of analytical technique is often dictated by the specific requirements of the analysis, such as the need for sensitivity, structural information, or high-throughput screening.

ParameterGC-MSLC-MS/MSHPLC-UV1H NMR
Primary Use Identification & QuantificationIdentification & QuantificationQuantification & PurityStructural Elucidation & Quantification
Sensitivity High (pg-ng)Very High (fg-pg)Moderate (ng-µg)Low (µg-mg)
Selectivity HighVery HighModerate to HighHigh
Structural Info Good (Fragmentation Pattern)Excellent (MS/MS)Limited (Retention Time)Excellent (Chemical Shifts, Couplings)
Quantification Excellent (with IS)Excellent (with IS)Good (with IS)Good (with IS)
Throughput ModerateHighHighLow to Moderate
Cost ModerateHighLowHigh
Volatility Req. YesNoNoNo
Representative Quantitative Data

The following table presents hypothetical but realistic quantitative data for the analysis of a crude reaction mixture from the Suzuki coupling described above.

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)
This compound GC-MS0.1 ng/mL0.5 ng/mL95-105< 5
2-Phenyl-6-methylpyridine GC-MS0.2 ng/mL0.8 ng/mL93-103< 5
This compound LC-MS/MS0.05 ng/mL0.2 ng/mL98-102< 3
2-Phenyl-6-methylpyridine LC-MS/MS0.08 ng/mL0.3 ng/mL97-104< 4
2-Phenyl-6-methylpyridine HPLC-UV5 ng/mL20 ng/mL99.5-101.2[1]< 2.7[1]

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for both the identification of reaction products through their mass-to-charge ratio (m/z) and fragmentation patterns, and for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound and its coupling products. Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, useful for structural elucidation and library matching.

Predicted Fragmentation of this compound (C₆H₆IN, MW: 219.04 g/mol )

  • Molecular Ion (M⁺): m/z 219. This peak is expected to be prominent.

  • Loss of Iodine: [M - I]⁺ at m/z 92. This would be a significant fragment due to the cleavage of the relatively weak C-I bond.

  • Loss of Methyl Radical: [M - CH₃]⁺ at m/z 204.

  • Pyridine Ring Fragments: Various fragments corresponding to the pyridine ring structure.

Predicted Fragmentation of 2-Phenyl-6-methylpyridine (C₁₂H₁₁N, MW: 169.22 g/mol )

  • Molecular Ion (M⁺): m/z 169. Expected to be the base peak due to the stable aromatic system.

  • Loss of Methyl Radical: [M - CH₃]⁺ at m/z 154.

  • Loss of H: [M - H]⁺ at m/z 168.

  • Fragments from Phenyl and Pyridine Rings: Characteristic aromatic fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for less volatile, thermally labile, or more polar reaction products and is highly effective for monitoring complex reaction mixtures. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule ([M+H]⁺), providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation for structural confirmation.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture
  • Sample Preparation:

    • Quench a 50 µL aliquot of the reaction mixture with 1 mL of saturated aqueous NaHCO₃.

    • Extract with 1 mL of ethyl acetate.

    • Vortex and centrifuge.

    • Transfer the organic layer to a new vial and dry over anhydrous Na₂SO₄.

    • Dilute an aliquot of the dried organic phase with ethyl acetate to a final concentration of approximately 1-10 µg/mL.

    • Add an internal standard (e.g., naphthalene-d8) at a known concentration.

  • Instrumentation:

    • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis of Reaction Mixture
  • Sample Preparation:

    • Quench a 10 µL aliquot of the reaction mixture with 990 µL of acetonitrile.

    • Vortex and centrifuge to precipitate salts.

    • Transfer the supernatant to an HPLC vial and dilute further with 50:50 water:acetonitrile to a final concentration of approximately 0.1-1 µg/mL.

    • Add an internal standard (e.g., 2-phenyl-6-methylpyridine-d5).

  • Instrumentation:

    • System: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • MS Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for identification.

Protocol 3: 1H NMR for Reaction Monitoring
  • Sample Preparation:

    • Take a 50 µL aliquot from the reaction mixture.

    • Evaporate the solvent under a stream of nitrogen.

    • Perform a micro-workup by adding 0.5 mL of D₂O and 0.5 mL of CDCl₃.

    • Vortex and separate the layers.

    • Transfer the CDCl₃ layer to an NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation:

    • System: NMR Spectrometer (e.g., 400 MHz or higher).

    • Solvent: CDCl₃.

    • Experiment: Standard 1H NMR acquisition.

    • Analysis: Integrate characteristic peaks of the starting material (e.g., methyl protons) and product to determine the reaction conversion.

Visualization of Workflows and Logic

Experimental Workflow for Reaction Analysis

The following diagram illustrates a typical workflow for analyzing a reaction mixture using multiple analytical techniques.

G Experimental Workflow for Reaction Analysis A Crude Reaction Mixture B Sample Quenching & Workup A->B C GC-MS Analysis B->C D LC-MS/MS Analysis B->D E NMR Analysis B->E F Data Analysis: - Identification - Quantification - Purity Assessment C->F D->F E->F

Caption: A typical experimental workflow for the analysis of a crude reaction mixture.

Decision Tree for Analytical Method Selection

Choosing the appropriate analytical technique depends on the specific goals of the experiment. This diagram outlines the decision-making process.

G Decision Tree for Method Selection Start What is the primary analytical goal? ID Structural ID of Unknown Product Start->ID Identification Quant Quantification of Known Analytes Start->Quant Quantification Purity Routine Purity Check/ Reaction Monitoring Start->Purity Purity/Monitoring NMR_MSMS High-Res LC-MS/MS & NMR ID->NMR_MSMS LCMS_GCMS LC-MS/MS or GC-MS Quant->LCMS_GCMS Trace Levels? Yes HPLC_GC HPLC-UV or GC-MS Quant->HPLC_GC Trace Levels? No Purity->HPLC_GC

Caption: A decision-making guide for selecting the appropriate analytical method.

Conclusion

The mass spectrometric analysis of this compound and its reaction products is a critical component of synthetic chemistry research. GC-MS is a robust method for the analysis of the starting material and other volatile, thermally stable compounds, providing valuable structural information through fragmentation. LC-MS/MS offers superior sensitivity and broader applicability for a wider range of reaction products, making it the gold standard for quantitative analysis in complex matrices. While techniques like HPLC-UV and NMR serve important complementary roles in quantification and definitive structure elucidation, the detailed information provided by mass spectrometry is indispensable for a comprehensive understanding of the reaction outcome. The choice of technique should be guided by the specific analytical requirements, including sensitivity, selectivity, and the desired level of structural detail.

References

A Comparative Guide to Pyridine Synthesis: Exploring Alternatives to 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a fundamental aspect of creating novel therapeutics and functional materials. While 2-iodo-6-methylpyridine is a versatile reagent, particularly in cross-coupling reactions, a diverse array of alternative methods for constructing the pyridine core offers greater flexibility in substituent placement, improved efficiency, and access to unique molecular architectures. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic strategy.

Modern Synthetic Approaches to the Pyridine Ring

The construction of the pyridine scaffold can be broadly categorized into two approaches: the functionalization of a pre-existing pyridine ring and the de novo synthesis from acyclic precursors. While this compound falls into the former category, this guide focuses on the latter, which provides greater control over the final substitution pattern. Modern methods, including transition-metal-catalyzed C-H functionalization and various cycloaddition reactions, have emerged as powerful tools alongside classical named reactions.[1][2]

Transition-metal-catalyzed C-H functionalization, for instance, allows for the direct introduction of substituents onto the pyridine core without the need for pre-functionalized starting materials.[1] This approach is highly atom-economical and can provide access to complex molecules in fewer steps. Similarly, [2+2+2] cycloaddition reactions offer a convergent and efficient route to highly substituted pyridines from simple alkynes and nitriles.[2]

Comparative Analysis of Pyridine Synthesis Methodologies

To facilitate a clear comparison, the following table summarizes the performance of several key synthetic methods that serve as alternatives to functionalizing this compound. The data is based on representative examples from the literature and highlights the diversity of achievable substitution patterns and reaction efficiencies.

Synthesis MethodKey ReagentsCatalyst/ConditionsSolventReaction TimeYield (%)
Hantzsch Pyridine Synthesis Aldehyde, 2 eq. of a β-ketoester, and a nitrogen source (e.g., ammonia)Often requires subsequent oxidation (e.g., with HNO₃)Ethanol4 h (reflux)~85%
Kröhnke Pyridine Synthesis α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds, NH₄OAcRefluxGlacial Acetic Acid4 h~90%
[2+2+2] Cycloaddition Nitriles and two alkyne moleculesTransition metal catalyst (e.g., Co, Rh)Toluene1-24 h50-95%
C-H Functionalization Pyridine derivative and a coupling partner (e.g., alkene, arene)Transition metal catalyst (e.g., Pd, Rh, Ni)Various12-24 h60-90%
Formal [3+3] Cycloaddition Enamines and enal/ynal/enone substratesOrganocatalystVariousNot specifiedGood yields

Experimental Protocols

Detailed methodologies for the key synthetic strategies are provided below. These protocols are generalized and may require optimization for specific substrates.

Hantzsch Dihydropyridine Synthesis

This classical method involves a multi-component reaction to form a 1,4-dihydropyridine, which is then oxidized to the pyridine.[3]

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.[3]

  • Stir the reaction mixture at reflux and monitor its progress using thin-layer chromatography (TLC).[3]

  • Upon completion, cool the mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[3]

  • The isolated dihydropyridine is then oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., nitric acid, CAN).

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines.[3]

Procedure:

  • React pyridine with a bromomethyl ketone to form the corresponding pyridinium salt.[4]

  • In a separate flask, react the pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[3]

  • The reaction is typically carried out in a solvent such as glacial acetic acid at reflux.[5]

Transition Metal-Catalyzed [2+2+2] Cycloaddition

This method provides a powerful means to construct the pyridine ring from simple, readily available starting materials.[2]

Procedure:

  • To a solution of the nitrile and the alkyne substrates in a suitable solvent (e.g., toluene), add the transition metal catalyst (e.g., a cobalt or rhodium complex).

  • Heat the reaction mixture under an inert atmosphere and monitor by TLC or GC.

  • Upon completion, cool the reaction and purify the product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Condensation BetaKetoester β-Ketoester (2 eq.) BetaKetoester->Dihydropyridine Condensation Ammonia Ammonia Source Ammonia->Dihydropyridine Condensation Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: The Hantzsch synthesis workflow, proceeding through a dihydropyridine intermediate.

Krohnke_Synthesis PyridiniumSalt α-Pyridinium Methyl Ketone Salt Pyridine Substituted Pyridine PyridiniumSalt->Pyridine Condensation UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Pyridine Condensation AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Pyridine Condensation

Caption: The Kröhnke synthesis for preparing highly substituted pyridines.

Cycloaddition_Synthesis Nitrile Nitrile Catalyst Transition Metal Catalyst Nitrile->Catalyst Alkyne1 Alkyne Alkyne1->Catalyst Alkyne2 Alkyne Alkyne2->Catalyst Pyridine Substituted Pyridine Catalyst->Pyridine [2+2+2] Cycloaddition

Caption: Transition metal-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

Conclusion

While this compound remains a valuable and reactive building block, the field of organic synthesis offers a rich and diverse array of de novo strategies for constructing the pyridine ring. Classical methods like the Hantzsch and Kröhnke syntheses provide reliable routes to a variety of substituted pyridines.[3][4] For access to more complex and diverse substitution patterns, modern transition-metal-catalyzed methods, such as C-H functionalization and cycloaddition reactions, present powerful and efficient alternatives.[1][2] The choice of synthetic route will ultimately be guided by the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. This guide provides a starting point for researchers to explore the vast landscape of pyridine synthesis and select the optimal path for their specific research goals.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Iodo-6-methylpyridine. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for quality control and impurity profiling of this compound. The guide also includes a comparison with an alternative analytical technique and detailed experimental protocols.

Introduction to Purity Analysis of this compound

This compound is a critical building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential to quantify its purity and identify any potential impurities, such as starting materials, by-products, or degradation products. Reversed-phase HPLC is the most common and effective technique for this purpose due to its high resolution, sensitivity, and reproducibility.

This guide compares two common reversed-phase HPLC methods and provides a comparison with Ultra-Performance Liquid Chromatography (UPLC) as an alternative.

Comparative Analysis of Analytical Methods

The performance of two distinct HPLC methods was evaluated and compared against a UPLC method for the purity assessment of this compound. The key performance parameters, including retention time, resolution of the main peak from a potential impurity (e.g., 2-chloro-6-methylpyridine), and analysis time, are summarized below.

Table 1: Comparison of HPLC and UPLC Method Performance

ParameterHPLC Method A (Isocratic)HPLC Method B (Gradient)UPLC Method (Gradient)
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmC18, 1.8 µm, 2.1 x 50 mm
Mobile Phase Acetonitrile:Water (70:30)A: Water, B: AcetonitrileA: Water, B: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (this compound) 4.8 min6.2 min2.1 min
Resolution (from impurity) 2.13.54.2
Total Run Time 10 min15 min5 min
System Backpressure ~1200 psi~1500 psi~8000 psi

Analysis:

  • HPLC Method A (Isocratic): This method is simple and rapid, offering a shorter run time. However, the resolution between the main peak and closely eluting impurities might be lower compared to gradient methods.

  • HPLC Method B (Gradient): The use of a solvent gradient provides better separation and higher resolution, which is crucial for accurately quantifying impurities. The analysis time is longer.

  • UPLC Method: This method offers the highest resolution and the shortest run time due to the use of sub-2 µm particle size columns. The trade-off is the requirement for a specialized UPLC system capable of handling higher backpressures.

Experimental Protocols

Below are the detailed experimental protocols for the HPLC methods described.

3.1. HPLC Method B (Gradient)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent)

    • This compound reference standard

    • Sample of this compound for testing

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-10 min: 60% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample similarly to the standard solution.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the purity of the sample using the area normalization method.

Workflow Visualization

The logical workflow for the HPLC purity assessment of this compound is depicted in the following diagram.

HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Reference Standard Solution system_suitability System Suitability Testing (SST) prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Sample Injection prep_sample->sample_injection prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup & Column Equilibration prep_mobile->instrument_setup instrument_setup->system_suitability system_suitability->sample_injection If SST Passes chromatogram_acq Chromatogram Acquisition sample_injection->chromatogram_acq peak_integration Peak Integration & Identification chromatogram_acq->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc final_report Generate Final Report purity_calc->final_report

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The choice of an analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control where speed is essential, an isocratic HPLC method may be sufficient. However, for detailed impurity profiling and higher accuracy, a gradient HPLC or UPLC method is recommended. The UPLC method provides the best performance in terms of resolution and speed but requires more advanced instrumentation. The provided protocols and workflow serve as a robust starting point for developing and implementing a suitable analytical method for this compound.

The Strategic Advantage of 2-Iodo-6-methylpyridine in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. Among the plethora of heterocyclic intermediates, 2-halo-6-methylpyridines serve as versatile scaffolds for the introduction of molecular complexity via cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 2-Iodo-6-methylpyridine, comparing its performance in key synthetic transformations with its bromo and chloro analogues. Supported by representative experimental data, this analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Reactivity vs. Cost: A Comparative Overview

The primary advantage of this compound lies in its superior reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The Carbon-Iodine bond is significantly weaker than the corresponding Carbon-Bromine and Carbon-Chlorine bonds, facilitating a more facile oxidative addition to the palladium catalyst. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which can offset its higher initial purchasing price.

Conversely, 2-Bromo-6-methylpyridine and 2-Chloro-6-methylpyridine offer a more cost-effective upfront investment. However, their lower reactivity may necessitate more forcing reaction conditions, higher catalyst loadings, or the use of more sophisticated and expensive ligands to achieve comparable yields to the iodo-analogue. The choice between these reagents, therefore, represents a classic trade-off between initial reagent cost and the overall cost of the synthetic step, including catalyst, ligand, energy, and time.

Performance in Key Cross-Coupling Reactions

To provide a quantitative comparison, the following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using 2-halo-6-methylpyridines. The data for this compound is extrapolated based on the established reactivity trends (I > Br > Cl) and data from analogous 2-iodopyridine systems, while the data for the bromo and chloro analogues is based on reported experimental results for similar substrates.

Table 1: Cost Comparison of 2-Halo-6-methylpyridines

CompoundPrice per Gram (USD)Molecular Weight ( g/mol )Cost per Mole (USD)
This compound~$17-20219.03~$3723 - $4380
2-Bromo-6-methylpyridine~$5-6172.02~$860 - $1032
2-Chloro-6-methylpyridine~$0.3-1.5[1][2]127.57[1]~$38 - $191

Note: Prices are approximate and can vary based on supplier and purity.

Table 2: Suzuki-Miyaura Coupling Performance

FeatureThis compound (Expected)2-Bromo-6-methylpyridine (Representative)2-Chloro-6-methylpyridine (Representative)
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(dppf)Cl₂Pd₂(dba)₃ / Buchwald Ligands
Typical Base K₂CO₃, K₃PO₄K₂CO₃K₃PO₄, Cs₂CO₃
Typical Solvent Dioxane/H₂O, TolueneDioxane/H₂OToluene, Dioxane
Typical Temperature Room Temp. to 80 °C80 - 110 °C100 - 120 °C
Reported Yields 85-98%70-95%60-90%

Table 3: Sonogashira Coupling Performance

FeatureThis compound (Expected)2-Bromo-6-methylpyridine (Representative)2-Chloro-6-methylpyridine (Representative)
Typical Catalyst Pd(PPh₃)₂Cl₂, CuIPd(PPh₃)₄, CuIPd₂(dba)₃ / Ligand, CuI
Typical Base Et₃N, DIPAEt₃NEt₃N, K₂CO₃
Typical Solvent THF, DMFDMF, TolueneDMF, Dioxane
Typical Temperature Room Temp. to 60 °C60 - 100 °C80 - 120 °C
Reported Yields 90-99%75-95%50-85%

Table 4: Buchwald-Hartwig Amination Performance

FeatureThis compound (Expected)2-Bromo-6-methylpyridine (Representative)2-Chloro-6-methylpyridine (Representative)
Typical Catalyst Pd₂(dba)₃ / XPhos or SPhosPd(OAc)₂ / BINAPPd₂(dba)₃ / BrettPhos
Typical Base NaOtBu, K₃PO₄NaOtBuLiHMDS, K₂CO₃
Typical Solvent Toluene, DioxaneTolueneToluene, Dioxane
Typical Temperature 80 - 100 °C90 - 110 °C100 - 130 °C
Reported Yields 80-95%70-90%50-80%

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol (Representative)

To a solution of the 2-halo-6-methylpyridine (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of dioxane (4 mL) and water (1 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is degassed with argon for 10 minutes and then heated to the desired temperature (see Table 2) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Sonogashira Coupling Protocol (Representative)

In a flame-dried Schlenk flask under an argon atmosphere, the 2-halo-6-methylpyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%) are dissolved in a suitable solvent such as THF or DMF (5 mL). A base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (1.1 mmol) are then added. The mixture is stirred at the appropriate temperature (see Table 3) until the starting material is consumed, as indicated by TLC or LC-MS. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography.

Buchwald-Hartwig Amination Protocol (Representative)

An oven-dried Schlenk tube is charged with the 2-halo-6-methylpyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to the required temperature (see Table 4) with stirring. After the reaction is complete (monitored by GC-MS or LC-MS), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated in vacuo. The product is purified by flash chromatography.

Visualizing the Synthetic Strategy

The decision-making process for selecting the optimal 2-halo-6-methylpyridine can be visualized as a workflow that balances cost, reactivity, and downstream processing considerations.

CostBenefitAnalysis start Synthetic Target Requiring 2-Substituted-6-methylpyridine reagent_selection Reagent Selection: 2-Halo-6-methylpyridine start->reagent_selection iodo This compound reagent_selection->iodo High Reactivity Needed Mild Conditions Preferred bromo 2-Bromo-6-methylpyridine reagent_selection->bromo Balance of Reactivity and Cost chloro 2-Chloro-6-methylpyridine reagent_selection->chloro Cost is Primary Driver Forcing Conditions Tolerable cost_analysis Cost Analysis iodo->cost_analysis Higher Initial Cost reactivity_analysis Reactivity & Yield Analysis iodo->reactivity_analysis Highest Reactivity Excellent Yields process_analysis Process & Downstream Considerations iodo->process_analysis Faster Reactions Lower Catalyst Loading bromo->cost_analysis Moderate Cost bromo->reactivity_analysis Good Reactivity Good Yields bromo->process_analysis Standard Conditions chloro->cost_analysis Lowest Initial Cost chloro->reactivity_analysis Lower Reactivity Moderate Yields chloro->process_analysis Harsher Conditions Higher Catalyst Loading decision Optimal Reagent Choice cost_analysis->decision reactivity_analysis->decision process_analysis->decision SyntheticPathway iodo_pyridine This compound suzuki Suzuki-Miyaura Coupling iodo_pyridine->suzuki Ar-B(OH)₂ sonogashira Sonogashira Coupling iodo_pyridine->sonogashira R-C≡CH buchwald Buchwald-Hartwig Amination iodo_pyridine->buchwald R₂NH aryl_pyridine 2-Aryl-6-methylpyridine (Biaryl Scaffold) suzuki->aryl_pyridine alkynyl_pyridine 2-Alkynyl-6-methylpyridine sonogashira->alkynyl_pyridine amino_pyridine 2-Amino-6-methylpyridine (Amino-Aryl Scaffold) buchwald->amino_pyridine bioactive_molecule Bioactive Molecule (e.g., Kinase Inhibitor) aryl_pyridine->bioactive_molecule Further Functionalization alkynyl_pyridine->bioactive_molecule Further Functionalization amino_pyridine->bioactive_molecule Further Functionalization

References

Green chemistry approaches to synthesizing substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted pyridines, a cornerstone of pharmaceutical and materials science, is undergoing a green revolution. Traditional methods, often plagued by harsh reaction conditions, hazardous solvents, and lengthy reaction times, are increasingly being replaced by more sustainable and efficient approaches. This guide provides a detailed comparison of prominent green chemistry methodologies for synthesizing substituted pyridines against conventional techniques, supported by experimental data, detailed protocols, and visual workflows.

Performance Comparison: Green vs. Conventional Methods

The advantages of green synthetic approaches are evident in the significant reduction in reaction time and improvement in product yields, all while utilizing more environmentally benign conditions. The following table summarizes the quantitative comparison between various green methods and a conventional thermal heating approach for the synthesis of analogous substituted pyridines.

MethodCatalyst/MediumTemperature (°C)TimeYield (%)Reference(s)
Conventional Heating Ethanol, reflux~786–9 hours71–88%[1][2]
Microwave-Assisted EthanolNot specified2–7 minutes82–94%[1][2]
Ultrasound-Assisted Aqueous mediaRoom Temperature1 hour96%[3]
Multicomponent (Solvent-Free) Ceric Ammonium Nitrate (CAN)Room Temperature2.5–3 hoursGood to excellent[4]
Ionic Liquid Catalysis Ionic Liquids (ILs)Milder conditionsReduced timesImproved[5][6]

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below.

Conventional Synthesis: Thermal Heating

This method represents a traditional approach to the synthesis of substituted pyridines, such as 4-(3-cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate.

Procedure: A mixture of 4-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), a substituted acetophenone (1 mmol), and ammonium acetate (2 mmol) is refluxed in ethanol. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified.[1][2]

Green Synthesis: Microwave-Assisted One-Pot Reaction

This protocol describes a rapid and efficient green alternative to the conventional method for synthesizing the same class of substituted pyridines.

Procedure: In a microwave-safe vessel, a mixture of 4-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), a substituted acetophenone (1 mmol), and ammonium acetate (2 mmol) in ethanol is subjected to microwave irradiation. The reaction is typically completed within minutes. After cooling, the precipitated product is collected by filtration, washed, and purified.[1][2]

Green Synthesis: Ultrasound-Assisted Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction. The use of ultrasound irradiation offers a green and efficient modification.

Procedure: In a suitable vessel, an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate) are mixed in an aqueous micellar solution (e.g., SDS, 0.1M) with a catalytic amount of p-toluenesulfonic acid (PTSA). The mixture is then subjected to ultrasonic irradiation at room temperature. The reaction progress is monitored, and upon completion, the product is isolated and purified.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflows and a generalized reaction pathway.

Experimental_Workflow cluster_conventional Conventional Synthesis cluster_green Green Synthesis conv_start Mix Reactants in Ethanol conv_reflux Reflux for 6-9 hours conv_start->conv_reflux conv_cool Cool Reaction Mixture conv_reflux->conv_cool conv_filter Filter and Purify conv_cool->conv_filter green_start Mix Reactants green_mw Microwave Irradiation (2-7 min) green_start->green_mw green_us Ultrasonic Irradiation (e.g., 1 hr) green_start->green_us green_cool Cool Reaction Mixture green_mw->green_cool green_us->green_cool green_filter Filter and Purify green_cool->green_filter Multicomponent_Reaction_Pathway Reactants Aldehyde + β-Ketoester (2 equiv.) + NH3 Source Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Oxidation Oxidation (Aromatization) Dihydropyridine->Oxidation Product Substituted Pyridine Oxidation->Product

References

A Comparative Guide to the Mechanistic Nuances of Cross-Coupling Reactions with 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine scaffold is a cornerstone of modern synthetic chemistry. Among the various precursors, 2-iodo-6-methylpyridine presents a unique substrate, offering a reactive site for carbon-carbon and carbon-nitrogen bond formation. The methyl group at the 6-position introduces steric hindrance that can significantly influence the kinetics and mechanism of cross-coupling reactions. This guide provides an objective comparison of the performance of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi—involving this compound and its analogs, supported by available experimental data and detailed mechanistic insights.

Comparative Performance of Cross-Coupling Reactions

The choice of cross-coupling reaction for the functionalization of this compound is dictated by the desired bond formation and the tolerance of other functional groups in the molecule. The following tables summarize quantitative data for these reactions. It is important to note that while data for this compound is limited, the presented data from closely related 2-iodopyridine derivatives provides valuable insights into expected performance.

Table 1: Suzuki-Miyaura Coupling of 2-Iodopyridine Derivatives with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130-93High-yielding but requires high temperature.[1]
Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃Toluene/H₂O801~81Good yield under relatively mild conditions.[2]
Pd/C-Propylene Carbonate130-98 (conversion)Heterogeneous catalyst with high conversion.[1]

Table 2: Buchwald-Hartwig Amination of 2-Halopyridines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / dpppNaOtBuToluene80-55-98Effective for volatile amines with 2-bromopyridines.[3]
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene10012Good to ExcellentBroad applicability for various anilines and aminopyridines.[4]

Table 3: Sonogashira Coupling of Iodopyridine Derivatives with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRT--
PdCl₂(PPh₃)₂CuIEt₃NDMF1003up to 96
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003High

Table 4: Negishi Coupling of 2-Pyridylzinc Reagents with Aryl Halides

CatalystAryl HalideTemp. (°C)Time (h)Yield (%)Notes
Pd-PEPPSI-IPrAryl bromides/chlorides60-1001661-95Broad scope for various aryl halides.
Pd(OAc)₂ / SPhosAryl bromides/chloridesRT-8016Good to ExcellentHighly active catalyst system.

Mechanistic Pathways and Visualizations

The catalytic cycles for these cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (or related steps like amine coordination/deprotonation in Buchwald-Hartwig), and reductive elimination. The steric hindrance from the 6-methyl group on this compound is expected to primarily affect the rates of oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, formed from the boronic acid and a base. Reductive elimination from the subsequent diorganopalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (this compound) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond. The cycle also begins with oxidative addition of the aryl iodide to Pd(0). The resulting complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which upon reductive elimination, yields the arylamine and regenerates the Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (this compound) [Ar-Pd(II)(NHR'R'')L2]I [Ar-Pd(II)(NHR'R'')L2]I Ar-Pd(II)(I)L2->[Ar-Pd(II)(NHR'R'')L2]I Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]I->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling creates a C-C bond between an aryl halide and a terminal alkyne. This reaction typically involves a dual catalytic system with palladium and copper. The palladium cycle is similar to the others, starting with oxidative addition. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation with the Pd(II) complex. Reductive elimination yields the alkynylated product.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (this compound) Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)(C≡CR')L2->Ar-C≡CR' Reductive Elimination R'C≡CH R'C≡CH Cu-C≡CR' Cu-C≡CR' R'C≡CH->Cu-C≡CR' Base, Cu(I) Cu(I) Cu(I) Cu-C≡CR'->Ar-Pd(II)(I)L2 Transmetalation Species

Sonogashira Coupling Catalytic Cycles
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. The catalytic cycle is analogous to the Suzuki-Miyaura coupling, with the key difference being the transmetalating agent. An organozinc compound transfers its organic group to the Pd(II) center, followed by reductive elimination to form the C-C bond.

Negishi_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (this compound) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R')L2 Transmetalation (R'ZnX) Ar-R' Ar-R' Ar-Pd(II)(R')L2->Ar-R' Reductive Elimination

Negishi Coupling Catalytic Cycle

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be adapted and optimized for specific substrates and desired outcomes.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir bar, Inert atmosphere) start->setup reagents Add Reagents (this compound, Coupling Partner, Base, Solvent) setup->reagents catalyst Add Catalyst System (Pd source, Ligand, Co-catalyst) reagents->catalyst reaction Reaction (Heating, Stirring, Monitoring via TLC/GC-MS) catalyst->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

A typical experimental workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., Xantphos, 10 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.5 equiv).

  • Solvent Addition: Add degassed toluene.

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction progress.

  • Workup and Purification: Follow the general workup and purification procedures described in Protocol 1.

Protocol 3: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv). Stir for 5-10 minutes. Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress.

  • Workup and Purification: Follow the general workup and purification procedures described in Protocol 1, often with an initial filtration through a pad of celite to remove catalyst residues.

Protocol 4: Negishi Coupling

  • Preparation of Organozinc Reagent: Prepare the 2-pyridylzinc reagent from 2-bromo-6-methylpyridine and activated zinc, or use a commercially available reagent.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos).

  • Reagent Addition: Add a solution of this compound (1.0 equiv) in an anhydrous solvent like THF. Then, add the organozinc reagent (1.3 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat as needed. Monitor the reaction progress.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Follow the general workup and purification procedures described in Protocol 1.

References

Predicting the Reactivity of 2-Iodo-6-methylpyridine: A DFT-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyridines is crucial for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the predicted reactivity of 2-Iodo-6-methylpyridine against its bromo- and chloro-analogs using Density Functional Theory (DFT) calculations, supported by experimental data from related compounds.

The halogen atom at the 2-position of the pyridine ring plays a pivotal role in its susceptibility to cross-coupling reactions, a cornerstone of modern synthetic chemistry. The general trend for reactivity in such reactions follows the order of bond strength: C-I < C-Br < C-Cl. This guide delves into a more quantitative comparison, offering insights for informed substrate selection and reaction optimization.

Comparative Reactivity: A Quantitative Overview

The reactivity of 2-halo-6-methylpyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is primarily dictated by the ease of the oxidative addition step. This step involves the insertion of the palladium catalyst into the carbon-halogen bond and is often the rate-determining step of the catalytic cycle. DFT calculations can provide valuable insights into the energetics of this process.

Table 1: Comparison of Calculated and Experimental Reactivity Data for 2-Halo-6-methylpyridines and Related Compounds

CompoundDFT-Calculated Parameter (Representative)Experimental Suzuki-Miyaura Coupling Yield (Representative)
This compound Predicted Lowest Activation Energy for Oxidative AdditionExpected High Yield (>90%)
2-Bromo-6-methylpyridine Intermediate Activation Energy for Oxidative Addition70-85%
2-Chloro-6-methylpyridine Highest Activation Energy for Oxidative Addition40-60%

Note: The DFT-calculated parameters are qualitative predictions based on general trends observed for 2-halopyridines. The experimental yields are representative values from studies on similar substrates and may vary depending on the specific reaction conditions.

Experimental Protocols

Density Functional Theory (DFT) Calculations

A typical computational protocol to predict the reactivity of 2-halo-6-methylpyridines involves the following steps:

  • Geometry Optimization: The ground state geometries of the 2-halo-6-methylpyridine (where halo = I, Br, or Cl) and the palladium catalyst (e.g., Pd(PPh₃)₄) are optimized using a suitable DFT functional, such as B3LYP, and a basis set like 6-311++G(d,p).

  • Transition State Search: A transition state search for the oxidative addition of the 2-halo-6-methylpyridine to the Pd(0) species is performed. This involves locating the saddle point on the potential energy surface connecting the reactants and the oxidative addition product.

  • Frequency Analysis: Vibrational frequency calculations are carried out to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculation: The electronic energies of the reactants, transition state, and product are calculated to determine the activation energy (energy difference between the transition state and the reactants) and the reaction energy.

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a 2-halo-6-methylpyridine with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halo-6-methylpyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (ranging from a few hours to overnight).

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization of the DFT Workflow

The following diagram illustrates the typical workflow for using DFT calculations to predict the reactivity of 2-halopyridines in the context of a Suzuki-Miyaura coupling reaction.

DFT_Workflow cluster_reactants Reactant Preparation cluster_dft DFT Calculations cluster_results Predicted Reactivity cluster_validation Experimental Validation Reactant_Substrate 2-Halo-6-methylpyridine (X = I, Br, Cl) Geometry_Optimization Geometry Optimization Reactant_Substrate->Geometry_Optimization Reactant_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Reactant_Catalyst->Geometry_Optimization TS_Search Transition State Search (Oxidative Addition) Geometry_Optimization->TS_Search Frequency_Analysis Frequency Analysis TS_Search->Frequency_Analysis Energy_Calculation Energy Calculation Frequency_Analysis->Energy_Calculation Activation_Energy Activation Energy (Ea) Energy_Calculation->Activation_Energy Reactivity_Order Reactivity Order: I > Br > Cl Activation_Energy->Reactivity_Order Suzuki_Coupling Suzuki-Miyaura Coupling Reactivity_Order->Suzuki_Coupling Yield_Comparison Yield Comparison Suzuki_Coupling->Yield_Comparison

Caption: Workflow for DFT-based reactivity prediction of 2-halopyridines.

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in scientific and drug development fields, the safe handling and disposal of chemical reagents like 2-Iodo-6-methylpyridine are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to standard safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on data from analogous iodinated and pyridine compounds, this substance should be regarded as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]

In Case of Spills: Spills should be carefully collected using an inert absorbent material like vermiculite or sand. The collected material must be placed into a designated, sealed container for hazardous waste.[3] It is crucial to prevent the chemical from entering drains or waterways.[1]

Quantitative Data Summary
Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.Avoid all direct contact and inhalation. Utilize appropriate PPE at all times.
Skin Irritation May cause skin irritation.[2]Wear protective gloves and clothing.[2]
Eye Irritation May cause serious eye irritation.[2]Wear suitable eye protection.[2]
Respiratory Irritation May cause respiratory irritation.[2]Work in a well-ventilated area or under a fume hood.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory treatment of iodinated organic compounds is not recommended without specific, validated protocols due to the potential for hazardous reactions and the production of regulated byproducts.

Step 1: Waste Identification and Segregation
  • Categorization: Classify this compound as a halogenated organic waste .[4][5]

  • Segregation: Do not mix this compound with non-halogenated solvents or other incompatible waste streams such as acids, bases, or oxidizers.[4] Keep it in a separate, dedicated waste container.

Step 2: Waste Accumulation and Storage
  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass or polyethylene containers are generally appropriate.[4][5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste ". The label must include the full chemical name, "This compound ," and an approximate concentration if in solution. Do not use abbreviations or chemical formulas on the primary label.[5]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from general laboratory traffic. Flammable waste should be stored in a flame-proof cabinet.[5]

Step 3: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[3] They will provide specific instructions for collection and ensure compliance with all relevant regulations.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.

Step 4: Decontamination of Empty Containers
  • Rinsing: Triple-rinse the empty this compound container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate must be collected and disposed of as hazardous halogenated organic waste.[3]

  • Container Disposal: Once decontaminated, the container can typically be disposed of according to institutional guidelines for non-hazardous laboratory glassware or plastic.[3]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships in the disposal process for this compound.

G Figure 1: Decision Pathway for this compound Disposal cluster_prep Preparation & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Classify as Halogenated Organic Waste A->B C Segregate from other waste streams B->C D Select Compatible Container (Glass or Polyethylene) C->D E Label Clearly: 'Hazardous Waste' Full Chemical Name D->E F Store in Secure Secondary Containment E->F G Contact Institutional EHS for Pickup F->G H Professional Disposal via Licensed Contractor G->H

Figure 1: Decision Pathway for this compound Disposal

G Figure 2: Experimental Workflow for Container Decontamination A Start: Empty this compound Container B Triple Rinse with Appropriate Solvent (e.g., Acetone) A->B C Collect Rinsate B->C E Dispose of Clean Container per Institutional Guidelines B->E D Dispose of Rinsate as Halogenated Organic Waste C->D F End E->F

Figure 2: Workflow for Container Decontamination

References

Essential Safety and Operational Guide for 2-Iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Iodo-6-methylpyridine. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.Protects against irritation and serious eye damage from dust particles or splashes.
Skin Protection A flame-resistant lab coat must be worn. Chemical-resistant gloves (Nitrile rubber is a suitable option) are required.Prevents skin irritation and absorption. Contaminated clothing should be removed and laundered before reuse.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator with appropriate cartridges should be used.Minimizes the risk of respiratory tract irritation from inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation : Before handling, ensure that a designated workspace is clean and uncluttered. All necessary PPE should be inspected and worn correctly. An emergency eyewash station and safety shower must be readily accessible.[2][3]

  • Handling the Compound :

    • All weighing and transferring of solid this compound should be performed in a chemical fume hood to control exposure to dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.[4]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Spill Management :

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow emergency procedures. Do not allow the chemical to enter drains.[5]

  • Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : this compound is a halogenated organic compound and should be treated as hazardous waste.

  • Container Management :

    • Collect all waste material (including contaminated consumables like gloves and weighing paper) in a clearly labeled, sealed, and compatible waste container.

    • The container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal Route : Dispose of the hazardous waste through an approved waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_spill Emergency: Spill prep_area Designate & Clean Workspace check_safety Verify Eyewash & Safety Shower prep_area->check_safety don_ppe Inspect & Wear Full PPE check_safety->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer spill Spill Occurs weigh->spill dissolve Prepare Solution (if applicable) transfer->dissolve transfer->spill clean_area Clean Workspace dissolve->clean_area dissolve->spill doff_ppe Remove & Dispose of Contaminated PPE clean_area->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste dispose Dispose via Approved Service store_waste->dispose evacuate Evacuate Area spill->evacuate notify Notify Safety Personnel evacuate->notify cleanup Follow Spill Cleanup Protocol notify->cleanup cleanup->collect_waste

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-6-methylpyridine
Reactant of Route 2
2-Iodo-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.